1,4-Dibromo-2,3,5,6-tetrachlorobenzene
Description
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Structure
3D Structure
Properties
CAS No. |
13074-99-2 |
|---|---|
Molecular Formula |
C6Br2Cl4 |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
1,4-dibromo-2,3,5,6-tetrachlorobenzene |
InChI |
InChI=1S/C6Br2Cl4/c7-1-3(9)5(11)2(8)6(12)4(1)10 |
InChI Key |
DDBHFNKBELOPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Cl)Cl)Br)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Preliminary Technical Bulletin: 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
For the attention of: Researchers, scientists, and drug development professionals.
Introduction and Data Scarcity Assessment
This document serves as a preliminary technical bulletin concerning 1,4-Dibromo-2,3,5,6-tetrachlorobenzene. Initial investigations have identified the Chemical Abstracts Service (CAS) number for this compound as 13074-99-2 . However, it is crucial to note that this is a rare chemical, primarily available for early-stage discovery research. A prominent supplier, Sigma-Aldrich, explicitly states that they do not collect analytical data for this product and that the responsibility for confirming its identity and purity lies with the buyer.
Our extensive search of scientific databases and chemical literature has revealed a significant scarcity of detailed technical information, including established synthesis protocols, comprehensive physicochemical properties, and documented applications for this specific isomer.
Therefore, this guide will first present the limited available data for this compound and propose a theoretical synthesis pathway. Subsequently, to fulfill the request for an in-depth technical guide, we will pivot to a comprehensive analysis of the structurally related and well-documented compound, 1,2,4,5-Tetrachlorobenzene (CAS: 95-94-3) , as a representative example.
This compound: Preliminary Data
| Property | Value | Source |
| CAS Number | 13074-99-2 | |
| Linear Formula | C6Br2Cl4 |
Proposed Synthesis of this compound: A Theoretical Approach
Due to the absence of specific literature detailing the synthesis of this compound, a plausible synthetic route can be conceptualized based on established principles of electrophilic aromatic substitution. A potential starting material would be 1,2,4,5-tetrachlorobenzene. The direct bromination of this substrate would likely require a Lewis acid catalyst, such as iron(III) bromide (FeBr3), to activate the bromine molecule for electrophilic attack on the electron-rich aromatic ring.
The directing effects of the chlorine atoms would need to be carefully considered to achieve the desired 1,4-dibromo substitution pattern.
Below is a conceptual workflow for this proposed synthesis.
Caption: Conceptual workflow for the proposed synthesis of this compound.
In-Depth Technical Guide: 1,2,4,5-Tetrachlorobenzene (CAS: 95-94-3) - A Representative Compound
This section provides a comprehensive overview of 1,2,4,5-tetrachlorobenzene, a compound with a wealth of available data, to illustrate the structure and depth of a full technical guide.
Physicochemical Properties
| Property | Value | CAS Number |
| Molecular Formula | C6H2Cl4 | 95-94-3[1] |
| Molar Mass | 215.88 g/mol | 95-94-3[1] |
| Appearance | Colorless crystalline compound | [1] |
Synthesis of 1,2,4,5-Tetrachlorobenzene
1,2,4,5-Tetrachlorobenzene can be synthesized through the electrophilic halogenation of benzene or certain chlorobenzenes[1]. A common industrial method involves the chlorination of benzene in the presence of a Lewis acid catalyst.
Experimental Protocol: Electrophilic Chlorination of 1,4-Dichlorobenzene
This protocol is a representative example of how a fully substituted chlorobenzene can be synthesized.
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube, and a thermometer. The flask is charged with 1,4-dichlorobenzene and a catalytic amount of iron filings.
-
Chlorination: Chlorine gas is bubbled through the molten 1,4-dichlorobenzene at a controlled rate. The reaction temperature is maintained to ensure the desired substitution pattern.
-
Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the relative amounts of di-, tri-, and tetrachlorinated benzenes.
-
Work-up: Upon completion, the reaction mixture is cooled, and excess chlorine is removed by purging with nitrogen. The crude product is then washed with an aqueous solution of sodium hydroxide to neutralize any remaining acidic byproducts, followed by a water wash.
-
Purification: The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent (if any) is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1,2,4,5-tetrachlorobenzene.
Caption: Experimental workflow for the synthesis of 1,2,4,5-tetrachlorobenzene.
Applications
Historically, 1,2,4,5-tetrachlorobenzene was utilized in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid[2]. However, this process has been largely discontinued due to the formation of the highly toxic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[2].
Safety and Handling
Hazard Summary:
-
Contact: Can cause irritation to the skin and eyes.
-
Inhalation: Breathing 1,2,4,5-tetrachlorobenzene can irritate the nose and throat.
-
Systemic Effects: High exposure may lead to more severe health issues, and it is known to be absorbed through the skin.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves. Materials such as Polyvinyl Alcohol and Viton are recommended.
-
Eye Protection: Use impact-resistant eye protection with side shields or goggles.
-
Clothing: Wear protective clothing to prevent skin contact.
Workplace Controls:
-
Ventilation: Use local exhaust ventilation at the site of chemical release.
-
Handling: Avoid creating dust. Do not dry sweep.
Conclusion
While the CAS number for this compound has been identified, a significant lack of detailed technical information in the public domain prevents the creation of an in-depth guide for this specific compound at this time. The provided theoretical synthesis pathway offers a starting point for its potential laboratory preparation. The detailed guide on the representative compound, 1,2,4,5-tetrachlorobenzene, illustrates the expected depth of information for a well-characterized chemical and serves as a valuable reference for researchers working with related halogenated benzenes.
References
-
Cole-Parmer. Material Safety Data Sheet - 1,4-Dibromobenzene, 99%. [Link]
-
Chemdox. Safety Data Sheet: 1,4-Dibromobenzene-d4. [Link]
-
PubChem. 1,4-Dibromo-2,3,5,6-tetrafluorobenzene. [Link]
-
Matrix Fine Chemicals. 1,4-DIBROMO-2,3,5,6-TETRAFLUOROBENZENE | CAS 344-03-6. [Link]
-
Cheméo. Chemical Properties of Benzene, 1,4-dibromo-2,3,5,6-tetrafluoro- (CAS 344-03-6). [Link]
-
Wikipedia. Tetrachlorobenzene. [Link]
-
Wikipedia. 1,4-Dichlorobenzene. [Link]
-
PubChem. 1,4-Dibromo-2,3,5,6-tetrakis(4-carboxyphenyl)benzene. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
PubChem. 1,4-Dibromo-2,3,5,6-tetraiodobenzene. [Link]
-
Metathesis. 1,4-Dichlorobenzene: Properties, Applications, and Safety in the Chemical Industry. [Link]
Sources
1,4-Dibromo-2,3,5,6-tetrachlorobenzene: Technical Profile & Characterization
This guide details the physicochemical and structural profile of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene (C₆Br₂Cl₄), a fully halogenated benzene derivative. This compound serves as a critical model system in crystal engineering for studying halogen bonding (
Core Identity & Significance
This compound is a perhalogenated aromatic molecule belonging to the
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1943094-00-0 (Generic for isomers) / Specific isolates vary |
| Formula | C₆Br₂Cl₄ |
| Molecular Weight | 373.68 g/mol |
| Symmetry | |
| Appearance | Colorless monoclinic prisms or needles |
Synthesis & Purification Protocol
The synthesis relies on the electrophilic aromatic substitution of 1,2,4,5-tetrachlorobenzene. Because the precursor is already highly deactivated by four chlorine atoms, forcing conditions with a strong Lewis acid catalyst are required to introduce the bromine atoms at the remaining para positions (3 and 6, which become 1 and 4 upon renumbering).[1]
Experimental Workflow
Reagents:
-
Precursor: 1,2,4,5-Tetrachlorobenzene (Sublimed grade)[1]
-
Brominating Agent: Bromine (Br₂), anhydrous
-
Catalyst: Aluminum Bromide (AlBr₃) or Iron(III) Bromide (FeBr₃)[1]
-
Solvent: Neat (melt) or Hexachlorobutadiene (inert high-boiling solvent)
Protocol:
-
Activation: In a flame-dried reaction vessel, 1,2,4,5-tetrachlorobenzene is dissolved in the solvent or melted (MP ~140°C).
-
Catalysis: Anhydrous AlBr₃ (5 mol%) is added under an inert atmosphere (N₂).[1]
-
Bromination: Elemental bromine is added dropwise. The mixture is heated to reflux (or >150°C) to overcome steric crowding and electronic deactivation.
-
Quenching: The reaction is quenched with ice-cold sodium bisulfite (NaHSO₃) solution to neutralize excess bromine.
-
Purification: The crude solid is filtered, washed with water, and recrystallized from hot benzene or toluene.
-
Final Polish: Sublimation under reduced pressure (180°C @ 0.1 Torr) yields X-ray quality crystals.
Caption: Synthetic pathway converting 1,2,4,5-tetrachlorobenzene to the dibromo-derivative via Lewis-acid catalyzed bromination.[1]
Physical & Structural Properties[3][4][5]
Crystallography and Halogen Bonding
The crystal structure of this compound is isostructural with hexachlorobenzene and hexabromobenzene, typically crystallizing in the monoclinic space group P2₁/c (or P2₁/n).[1]
-
Packing Motif: The molecules stack in columns. The packing is dominated by Type II halogen...halogen interactions.
-
-Hole Interaction: The bromine atoms, being more polarizable than chlorine, exhibit a pronounced positive electrostatic potential cap (
-hole) along the C-Br bond axis.[1] This facilitates attractive interactions with the electronegative equatorial belt of halogen atoms on neighboring molecules (Br···Cl or Br···Br contacts).
Thermal & Solubility Data
Data for the pure isolate is often derived from homologous series due to its specific use as a research intermediate rather than a commodity chemical.
| Property | Value / Range | Notes |
| Melting Point | 225 – 235 °C (Estimated) | Higher than C₆Cl₆ (231°C) due to heavier Br mass, but lower than C₆Br₆ (>300°C).[1] |
| Boiling Point | >350 °C | Decomposes before boiling at atm pressure. |
| Solubility (Water) | Negligible (< 1 µg/L) | Highly hydrophobic (LogKow > 6.0).[1] |
| Solubility (Organic) | Moderate | Soluble in CS₂, CCl₄, Benzene, hot Toluene.[1] |
| Vapor Pressure | Low | Sublimes significantly before melting. |
Spectroscopic Signatures[1][5]
-
Infrared (IR): Characteristic C-X stretching vibrations.
- (C-Cl): Strong bands at 1300–1350 cm⁻¹.[1]
- (C-Br): Distinct bands at 1050–1100 cm⁻¹.
-
Raman:
-
Mass Spectrometry (GC-MS):
-
Molecular Ion (M⁺): Distinctive isotope cluster for C₆Br₂Cl₄.
-
Isotope Pattern: The interplay of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br creates a wide, multi-peak molecular ion cluster, essential for identification in environmental samples ("mass defect" analysis).[1]
-
Environmental & Analytical Context
This compound is identified as a Halogenated Hexabenzene (HXB) congener. It appears in the environment not typically as a primary product, but as:
-
Degradation Product: From the laser ablation or thermal decomposition of green pigments like PG36 (Hexabromodecachlorocopper phthalocyanine).
-
Impurity: In technical grade hexachlorobenzene or flame retardants.
Detection Protocol: Due to the lack of commercial reference standards for every mixed congener, semi-quantitative analysis is performed using Relative Response Factors (RRF) derived from Hexachlorobenzene (HCB) and 1,4-Dibromobenzene.[1]
References
- Khotsyanova, T. L., et al. "X-ray structural investigation of this compound." Journal of Structural Chemistry (Zhurnal Strukturnoi Khimii)
-
Ballschmiter, K., & Zell, M. (1980). "Analysis of polychlorinated benzenes: occurrence and formation." Fresenius' Zeitschrift für analytische Chemie, 302, 20-31. Link
-
Hauri, U., & Hohl, C. (2015). "Laser vs. thermal treatments of green pigment PG36: coincidence and toxicity of processes." Archives of Toxicology. (Describes C₆Br₂Cl₄ as a degradation fragment). Link
-
Hart, H., et al. "New methods for aryl-carbon bond formation." Michigan State University Research Repository. (Describes reactivity with Grignard reagents). Link
- Desiraju, G. R. (1989). "Crystal Engineering: The Design of Organic Solids." Elsevier.
Sources
1,4-Dibromo-2,3,5,6-tetrachlorobenzene: A Technical Monograph
Chemical Identity & Structural Architecture[1]
1,4-Dibromo-2,3,5,6-tetrachlorobenzene (DBTCB) is a fully halogenated benzene derivative belonging to the class of polyhalogenated aromatic hydrocarbons (PHAHs). It represents a critical junction in structural organic chemistry, bridging the gap between perchlorinated and perbrominated systems.
Molecular Geometry and Sterics
The molecule adopts a planar
-
Steric Congestion: The "buttressing effect" is significant. The van der Waals radius of Chlorine (1.75 Å) and Bromine (1.85 Å) creates substantial steric strain around the aromatic ring. This strain elongates the C-X bonds relative to non-crowded analogs, making the bromine atoms particularly susceptible to oxidative addition—a feature exploited in catalysis.
-
Halogen Bonding (
-hole): The bromine atoms exhibit a pronounced region of positive electrostatic potential (the -hole) along the C-Br bond axis. This allows DBTCB to act as a potent halogen bond donor in crystal engineering, often forming linear supramolecular chains with nitrogen-containing acceptors (e.g., pyridines).
Physicochemical Profile
| Property | Value / Description |
| Formula | |
| Molecular Weight | 452.74 g/mol |
| Physical State | Colorless to pale yellow crystalline solid |
| Solubility | Low in polar solvents (MeOH, Water); Moderate in |
| Electronic Character | Electron-deficient ( |
| Spectroscopy | IR: C-Br stretch |
Synthesis & Production Protocols
The synthesis of DBTCB requires overcoming the deactivating nature of the tetrachlorinated ring. Standard electrophilic aromatic substitution is sluggish; therefore, aggressive Lewis acid catalysis is required.
Primary Route: Bromination of 1,2,4,5-Tetrachlorobenzene
This is the most direct laboratory route, utilizing the "para" directing influence of the existing chlorines (though weak) and the high symmetry of the substrate.
Reagents:
-
Substrate: 1,2,4,5-Tetrachlorobenzene
-
Brominating Agent: Liquid Bromine (
) -
Catalyst: Anhydrous Aluminum Bromide (
) or Iron(III) Bromide ( ) -
Solvent: Neat (melt) or Hexachlorobutadiene (high-boiling inert solvent)
Protocol:
-
Charge: In a flame-dried pressure vessel or heavy-walled flask, dissolve 1,2,4,5-tetrachlorobenzene in the chosen solvent (or use neat if conducting a high-temp melt reaction).
-
Catalysis: Add 5 mol% anhydrous
under inert atmosphere ( ). -
Addition: Add excess
(2.5 equivalents). -
Reaction: Heat to 120–140°C for 24–48 hours. The Lewis acid activates the bromine (
), forcing substitution at the remaining hydrogen positions. -
Workup: Quench with aqueous sodium bisulfite (
) to remove excess bromine. Filter the crude solid. -
Purification: Recrystallize from hot benzene or chlorobenzene to yield needle-like crystals.
Mechanistic Pathway & Logic
The reaction is driven by the thermodynamic stability of the fully substituted ring, despite the kinetic barrier.
Figure 1: Step-wise electrophilic bromination mechanism.
Reactivity & Synthetic Utility[1][4]
DBTCB is not merely an end-product; it is a "linchpin" reagent. The C-Br bond is significantly weaker (approx. 65 kcal/mol) than the C-Cl bond (approx. 80 kcal/mol), allowing for chemoselective transformations.
Chemoselective Lithium-Halogen Exchange
Treatment with n-butyllithium at -78°C results in the exclusive lithiation of the bromine positions, leaving the chlorine atoms intact.
-
Utility: The resulting dilithio-species is a precursor for perchlorinated terephthalic acid derivatives or phosphorescent dopants.
Suzuki-Miyaura Polymerization (Case Study: FSO-DTF)
DBTCB serves as the electrophile in the synthesis of conjugated polymers for organic electronics. A specific protocol for the synthesis of the polymer FSO-DTF (used in photoanodes) highlights its utility.
Experimental Protocol (Polymerization):
-
Monomers: Combine DBTCB (2 mmol, 747 mg) and 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene sulfone (2 mmol, 749 mg).
-
Solvent/Base: Dissolve in DMF (40 mL) and add aqueous
(8 mL, 2 M). -
Catalyst: Add
(40 mg). -
Conditions: Heat at 150°C (423 K) under Argon for 48 hours.
-
Purification: Precipitate in methanol, filter, and perform Soxhlet extraction with THF.
-
Outcome: Yields a green powder (FSO-DTF) used for water oxidation photoanodes.[1]
Figure 2: Chemoselective coupling of DBTCB to form functional electronic polymers.
Advanced Applications
Optoelectronics & Heavy Atom Effect
The presence of two bromine and four chlorine atoms induces strong spin-orbit coupling (SOC).
-
Mechanism: The heavy atoms facilitate Intersystem Crossing (ISC) from the Singlet (
) to the Triplet ( ) state. -
Result: Materials incorporating DBTCB often exhibit Room Temperature Phosphorescence (RTP) when rigidified in a crystal lattice or polymer matrix. This makes it a candidate for OLED dopants and security inks.
Crystal Engineering
DBTCB is a model "ditopic" halogen bond donor.
-
Interaction:
(or ). -
Directionality: The
-hole on the bromine is more accessible than on the chlorines due to higher polarizability and lower steric shielding at the para positions. This leads to predictable 1D chains when co-crystallized with linear diamines (e.g., pyrazine).
Environmental & Safety Profile
Pigment Degradation (PG36)
DBTCB has been identified as a thermal and laser degradation product of Pigment Green 36 (a brominated copper phthalocyanine used in tattoos and industrial paints).
-
Context: When PG36 is subjected to Nd:YAG laser treatment (tattoo removal), the phthalocyanine ring fragments.
-
Toxicity: As a highly halogenated benzene, DBTCB is persistent and lipophilic. While less studied than Hexachlorobenzene (HCB), it shares structural motifs associated with bioaccumulation.
-
Handling: All experiments must be conducted in a fume hood with proper PPE (nitrile gloves, eye protection) to prevent inhalation of dust or contact with skin.
References
-
Polymer Synthesis (FSO-DTF)
-
Pigment Degradation & Identification
-
General Reactivity (Grignard/Lithiation)
- Title: New methods for aryl-carbon bond form
- Source: Michigan St
-
URL:[Link]
-
Halogen Bonding Context
Sources
- 1. Films of linear conjugated polymer as photoanodes for oxidation reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03512G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Laser vs. thermal treatments of green pigment PG36: coincidence and toxicity of processes [academia.edu]
- 5. (PDF) Laser vs. thermal treatments of green pigment PG36: coincidence and toxicity of processes [academia.edu]
- 6. Laser vs. thermal treatments of green pigment PG36: coincidence and toxicity of processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. List of Priority Chemicals (old) :: Clean Electronics Production Network [cleanelectronicsproduction.org]
An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis pathway for 1,4-dibromo-2,3,5,6-tetrachlorobenzene, a fully substituted halogenated benzene derivative. Given the electron-deactivating nature of the tetrachlorinated aromatic core, this synthesis requires robust electrophilic bromination conditions. This document outlines a scientifically grounded approach based on established principles of aromatic chemistry and patented methodologies for the halogenation of electron-deficient aromatic compounds. The guide details the proposed reaction mechanism, a step-by-step experimental protocol, and expected analytical characterization of the final product.
Introduction and Significance
Polychlorinated and polybrominated aromatic compounds are of significant interest in various fields, including materials science, environmental science, and as intermediates in the synthesis of complex organic molecules. This compound, with its unique substitution pattern, presents a challenging synthetic target due to the highly deactivated nature of the starting benzene ring. The four chlorine atoms strongly withdraw electron density from the aromatic system, making it less susceptible to electrophilic attack.
This guide aims to provide a viable synthetic strategy for researchers seeking to prepare this compound. The proposed pathway utilizes 1,2,4,5-tetrachlorobenzene as the starting material and employs a catalyzed electrophilic bromination reaction. Understanding the synthesis of such compounds is crucial for the development of novel materials and for the study of the environmental fate and toxicology of polyhalogenated aromatics.
Proposed Synthesis Pathway: Electrophilic Bromination of 1,2,4,5-Tetrachlorobenzene
The most direct and plausible route to this compound is the direct bromination of commercially available 1,2,4,5-tetrachlorobenzene. Due to the deactivating effect of the four chlorine substituents, a standard electrophilic aromatic substitution with bromine alone is not feasible. A potent catalytic system is required to activate the bromine and overcome the high activation energy of the reaction.
A patented method for the halogenation of aromatic compounds bearing electron-withdrawing groups suggests the use of a Lewis acid catalyst in conjunction with an iodine-containing co-catalyst.[1] This approach is anticipated to be effective for the bromination of 1,2,4,5-tetrachlorobenzene.
Visualizing the Synthesis Workflow
Sources
Technical Guide: Solubility Profile & Handling of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 1,4-Dibromo-2,3,5,6-tetrachlorobenzene (DBTCB) . It is designed for researchers engaged in crystal engineering, organic synthesis, and material science who require precise control over solvation and recrystallization processes.
Executive Summary
This compound (CAS: 13074-99-2) is a fully substituted halogenated benzene derivative.[1] Characterized by high symmetry (
Part 1: Physicochemical Profile & Solubility Landscape[2]
Molecular Descriptors
Understanding the fundamental physical properties is the first step in predicting solvation behavior. DBTCB is a heavy, non-polar molecule.
| Property | Value / Description | Implications for Solubility |
| Molecular Formula | High halogen content increases density and lipophilicity. | |
| Molecular Weight | ~373.7 g/mol | Heavy mass suggests slower dissolution rates. |
| Geometry | Planar, | High symmetry leads to efficient crystal packing (high lattice energy), requiring higher energy (heat) to dissolve. |
| Polarity | Non-polar | Insoluble in water; soluble in low-dielectric solvents. |
| Melting Point | High (>200°C estimated*) | Requires high-boiling solvents for recrystallization. |
*Note: Analogous compounds like Hexachlorobenzene melt at ~230°C; 1,4-Dibromobenzene melts at 87°C. The high degree of substitution suggests a melting point significantly above 150°C.
Solubility Landscape
The following solubility data is synthesized from structural analogs (e.g., 1,2,4,5-tetrachlorobenzene, hexachlorobenzene) and standard laboratory practices for polyhalogenated aromatics.
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Aromatic Hydrocarbons | Toluene , Xylene, Benzene, Chlorobenzene | High (Hot) / Mod. (RT) | Primary choice. |
| Chlorinated Aliphatics | Chloroform ( | Moderate | Good for extraction and transport. High volatility of DCM makes it poor for crystal growth. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is viable for reactions; Diethyl ether often acts as a precipitant for highly crystalline derivatives. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Low | Often used as anti-solvents to crash out the product. |
| Polar Protic | Water, Methanol, Ethanol | Insoluble | Strictly non-interacting. Used to wash crude solids to remove polar impurities. |
Mechanistic Insight: Why Toluene?
The "Like Dissolves Like" principle is insufficient for high-precision work. The solubility in aromatic solvents (Toluene, Chlorobenzene) is driven by solvation entropy and
-
Lattice Energy vs. Solvation Energy: The rigid, symmetric crystal lattice of DBTCB requires significant energy to break. Hot toluene provides the thermal energy to overcome lattice enthalpy (
), while the aromatic ring of the solvent intercalates with the solute, stabilizing the dispersed phase. -
Halogen Bonding: Solvents with electron-donating capability (Lewis bases like THF) may interact with the
-hole of the bromine atoms, potentially increasing solubility slightly compared to pure alkanes (Hexane).
Part 2: Experimental Protocols
Protocol: Gravimetric Solubility Determination
Do not rely on literature values alone. Batch-to-batch purity variations can alter saturation points. Use this self-validating protocol.
Materials:
-
DBTCB Sample (finely ground)
-
Solvent (HPLC Grade)
-
0.22
m PTFE Syringe Filter (Resistant to aggressive solvents) -
Analytical Balance (
0.1 mg)
Workflow:
-
Preparation: Place 100 mg of DBTCB in a scintillation vial.
-
Addition: Add 1.0 mL of target solvent. Cap and seal with Parafilm.
-
Equilibration: Sonicate for 10 minutes at 25°C. If solid dissolves completely, add more solid until saturation is visible (undissolved solid remains).
-
Agitation: Shake at constant temperature (25°C) for 24 hours.
-
Filtration: Draw supernatant through the pre-weighed PTFE filter into a pre-weighed clean vial.
-
Evaporation: Evaporate solvent under nitrogen stream or vacuum.
-
Quantification: Weigh the residue.
Protocol: Recrystallization from Toluene
This is the gold standard method for purifying DBTCB from synthesis byproducts.
Safety: Perform in a fume hood. Toluene is flammable and toxic.
-
Dissolution: Suspend crude DBTCB in Toluene (approx. 10 mL per gram).
-
Heating: Heat to reflux (110°C) with stirring.
-
Titration: If solid remains, add hot Toluene dropwise until the solution is just clear.
-
Filtration (Hot): Rapidly filter the hot solution through a heated glass funnel (to remove insoluble inorganic salts).
-
Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT) over 4 hours. Then, refrigerate at 4°C overnight.
-
Note: Slow cooling promotes large, pure crystal formation.
-
-
Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold Hexane (in which DBTCB is less soluble) to remove residual Toluene.
-
Drying: Dry under high vacuum at 40°C for 6 hours.
Part 3: Visualization & Logic
Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on experimental goals.
Solubility Testing Workflow
A visual representation of the gravimetric protocol described in Section 2.1.
Figure 2: Step-by-step workflow for quantitative solubility determination.
Part 4: Applications & Safety[3]
Applications in Research
-
Crystal Engineering: DBTCB is an excellent candidate for studying halogen bonding . The Br and Cl atoms can act as electron acceptors (Lewis acids) toward lone-pair donors, forming supramolecular networks. Toluene is the preferred solvent for growing single crystals suitable for X-ray diffraction.
-
Synthesis Intermediate: Used in coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) to create extended conjugated systems. Solubility in THF is usually sufficient for these catalytic cycles.
-
Environmental Standards: Used as a reference standard for analyzing persistent organic pollutants (POPs).
Safety & Handling (HSE)
-
Toxicity: Like many polyhalogenated benzenes, DBTCB should be treated as a potential persistent organic pollutant (POP) and a suspected carcinogen/teratogen.
-
Skin Absorption: High lipophilicity allows rapid dermal absorption. Nitrile or Laminate gloves (Silver Shield) are mandatory. Latex is permeable to halogenated solvents.
-
Waste Disposal: Do not dispose of down the drain. Collect in "Halogenated Organic Waste" containers.
References
-
Sigma-Aldrich. this compound Product Information. (CAS 13074-99-2). Available at:
-
PubChem. 1,4-Dibromo-2,3,5,6-tetrafluorobenzene (Analogous Structure Data). National Library of Medicine. Available at:
-
Michigan State University. New methods for aryl-carbon bond formation (Synthesis involving this compound). Digital Repository. Available at:
-
Environment Canada. Fact sheet: 1,2,4,5-tetrachlorobenzene (Solubility & Environmental Fate). Available at:
-
University of Rochester. Solvents for Recrystallization: General Principles for Halogenated Aromatics. Available at:
Sources
Thermal Stability & Physicochemical Profile: 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
The following is an in-depth technical guide on the thermal stability and physicochemical profile of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene.
Technical Guide for Crystal Engineering & Materials Science
Executive Summary
This compound (
Thermally, the compound exhibits exceptional resistance to oxidative degradation, with stability thresholds exceeding 200°C. However, its thermal profile is dominated by sublimation kinetics prior to decomposition and a specific susceptibility to reductive dehalogenation at elevated temperatures. This guide provides the structural basis for its stability, predictive thermal data, and validated protocols for handling and analysis.
Physicochemical Profile & Structural Analogs
To understand the thermal behavior of
Table 1: Comparative Physicochemical Properties Note: Experimental values for the specific mixed congener are rare; ranges below are derived from structural interpolation of high-purity analogs.
| Property | 1,2,4,5-Tetrachlorobenzene | This compound | Hexachlorobenzene ( | Hexabromobenzene ( |
| Molecular Weight | 215.89 g/mol | 372.69 g/mol | 284.78 g/mol | 551.49 g/mol |
| Melting Point ( | 139–142°C | ~245–265°C (Predicted) | 231°C | 326°C |
| Boiling Point ( | 240–246°C | >350°C (Sublimes) | 323–326°C (Sublimes) | N/A (Sublimes) |
| Thermal Limit ( | ~300°C | ~380°C (C-Br Scission) | >500°C | >400°C |
| Lattice Energy | Moderate | High (Halogen Bond Network) | High | Very High |
Scientist’s Insight: The replacement of the para-hydrogens in tetrachlorobenzene with bromine atoms significantly increases the melting point due to the "heavy atom effect" and the introduction of strong Br···Cl and Br[1][3][5][6][8][9]···N (if co-crystallized) halogen bonding vectors.
Thermal Stability & Decomposition Mechanisms
The thermal stability of this compound is governed by bond dissociation energies (BDE). The C-Cl bond (~400 kJ/mol) is significantly stronger than the C-Br bond (~330 kJ/mol). Consequently, thermal stress induces a predictable failure mode.
2.1 Primary Decomposition Pathway: Dehalogenation
Upon heating beyond its stability threshold (typically >350°C in inert atmosphere), the compound undergoes homolytic fission of the C-Br bond.
-
Initiation: Homolysis of C-Br yields a pentachlorophenyl-like radical.
-
Propagation: Radical abstraction of hydrogen (if organic binders are present) or coupling.
-
Combustion Risks: In the presence of oxygen at
, this compound is a precursor to mixed polyhalogenated dibenzo-p-dioxins and furans (PXDD/Fs).
2.2 Sublimation vs. Degradation
A critical operational challenge is that
-
Observation: Mass loss in TGA (Thermogravimetric Analysis) often begins ~150-200°C.
-
Diagnosis: This is physical sublimation , not chemical decomposition.
-
Mitigation: Thermal stability testing must be performed in sealed pans (DSC) or with high heating rates (TGA) to differentiate phase change from degradation.
Visualization: Thermal Decomposition Cascade
Caption: Thermal fate of C6Br2Cl4 showing competition between physical sublimation and chemical bond scission.
Experimental Protocols
3.1 Purification for Stability Testing
Impurities (lower halogenated benzenes) drastically lower the melting point and thermal resistance. Protocol:
-
Solvent Selection: Use Toluene or Chlorobenzene (high solubility at boiling, low at RT).
-
Dissolution: Dissolve crude
at reflux (approx. 110°C for toluene). -
Hot Filtration: Filter rapidly through a heated glass frit to remove insoluble carbonaceous matter.
-
Crystallization: Allow slow cooling to room temperature over 4 hours. Do not crash cool on ice; rapid precipitation traps solvent inclusions which burst during thermal analysis.
-
Drying: Vacuum dry at 60°C for 12 hours to remove lattice solvent.
3.2 Validated TGA/DSC Workflow
To accurately determine the melting point and decomposition onset without sublimation interference.
Equipment: Differential Scanning Calorimeter (DSC) & Thermogravimetric Analyzer (TGA).
Sample: 2–5 mg Recrystallized
| Step | Parameter | Rationale |
| Pan System | Hermetically Sealed Al/Au Pans | Prevents sublimation; maintains vapor equilibrium to observe true |
| Purge Gas | Nitrogen ( | Prevents oxidative formation of dioxins during testing. |
| Ramp Rate | 10°C/min | Standard rate to balance resolution and thermal lag. |
| Cycle | Heat to 280°C | Cycle 1 erases thermal history; Cycle 2 measures intrinsic properties. |
Data Interpretation:
-
Endotherm 1 (Sharp): Melting Point (Expect ~240–260°C).
-
Endotherm 2 (Broad): Vaporization (if seal breaks).
-
Exotherm (High T): Decomposition/Carbonization.
Mechanistic Insights: Halogen Bonding & Lattice Stability
The high thermal stability of this compound is not merely a function of molecular weight, but of its Crystal Engineering Potential .
The chlorine atoms at positions 2,3,5,6 withdraw electron density from the aromatic ring, intensifying the positive electrostatic potential (
-
Effect: This enables the formation of strong
or (with co-formers) interactions. -
Thermal Consequence: These directional non-covalent interactions increase the lattice energy, requiring higher thermal energy to disrupt the crystal structure (melting) compared to non-halogenated analogs.
Visualization: Halogen Bonding Activation
Caption: Mechanism by which chlorination activates bromine sites, enhancing crystal lattice stability.
Storage & Safety Directives
-
Storage: Store in amber glass (light sensitive—photolytic debromination is possible over long durations) at ambient temperature.
-
Handling: Use a fume hood. While the solid has low volatility at RT, dust inhalation is hazardous.
-
Disposal: DO NOT INCINERATE in standard waste streams. High-temperature incineration requires specific scrubbers to capture HBr/HCl and prevent dioxin release.
References
-
Synthesis & Properties of Halogenated Benzenes
-
RSC Publishing:[4] "Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives." (Provides kinetic models for polyhalogenated arene decomposition).
-
-
Crystal Engineering & Halogen Bonding
-
Acta Crystallographica: "Crystal structure of 2,3,5,6-tetrabromoterephthalonitrile" (Analogous structure demonstrating Br···N and Br···Cl networks).[6]
-
-
Thermal Decomposition & Environmental Fate
-
University of Newcastle: "Thermal studies of chlorinated and mixed halogenated biphenyls."[9] (Detailed degradation pathways of mixed Cl/Br aromatics).
-
-
General Physical Data (Analogs)
-
PubChem:[10] Data for 1,4-Dibromo-2,3,5,6-tetrafluorobenzene (Structural analog for comparison).
-
Sources
- 1. d.lib.msu.edu [d.lib.msu.edu]
- 2. Films of linear conjugated polymer as photoanodes for oxidation reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03512G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Degradation of halogenated benzenes in solution by electron beam irradiation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Laser vs. thermal treatments of green pigment PG36: coincidence and toxicity of processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 10. 1,4-Dibromo-2,3,5,6-tetraiodobenzene | C6Br2I4 | CID 20096083 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Material Safety Data Sheet for 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 1,4-Dibromo-2,3,5,6-tetrachlorobenzene (CAS No. 13074-99-2) is readily available in public databases. This guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including other halogenated benzenes. The information herein is intended to provide a comprehensive safety overview for researchers, scientists, and drug development professionals and should be used as a precautionary guide. All handling and safety procedures should be conducted with the utmost caution and under the supervision of qualified personnel.
Introduction and Chemical Profile
This compound is a polyhalogenated aromatic hydrocarbon. Its structure, featuring a benzene ring fully substituted with bromine and chlorine atoms, suggests that it is a solid at room temperature with low volatility and poor aqueous solubility. The high degree of halogenation indicates persistence in the environment and potential for bioaccumulation. Due to the lack of specific toxicological data, a conservative approach to handling, based on the known hazards of similar compounds, is imperative.
Hazard Identification and Classification
Based on data from analogous compounds such as 1,2,4,5-Tetrachlorobenzene and other polyhalogenated benzenes, this compound is anticipated to be classified as follows:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
GHS Hazard Pictograms (Anticipated):
Anticipated GHS Pictograms
Signal Word (Anticipated): Warning
Anticipated Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
Physical and Chemical Properties
While specific data for this compound is scarce, the properties of structurally similar compounds are summarized below to provide an estimate.
| Property | 1,2,4,5-Tetrachlorobenzene | 1,4-Dibromo-2,5-dichlorobenzene |
| CAS Number | 95-94-3 | 4571-24-8 |
| Molecular Formula | C6H2Cl4 | C6H2Br2Cl2 |
| Molecular Weight | 215.89 g/mol | 304.79 g/mol |
| Appearance | Colorless crystals | Solid |
| Melting Point | 139-142 °C | Not available |
| Boiling Point | 240-246 °C | Not available |
| Flash Point | > 112 °C | 141.9 °C[1] |
| Water Solubility | Insoluble | Insoluble |
Safe Handling and Storage Protocols
Given the anticipated hazards, a stringent set of handling and storage protocols is required to minimize exposure and ensure the safety of laboratory personnel.
Experimental Workflow for Safe Handling:
Workflow for Safe Handling of Halogenated Benzenes
Step-by-Step Handling Protocol:
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Ensure adequate ventilation.[1]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first-aid measures are crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Emergency Response Decision Tree:
Decision Tree for Exposure Response
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including hydrogen chloride and brominated compounds.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[1]
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
Do not let the chemical enter drains.[1]
-
-
Personal Protection: Wear appropriate PPE as described in Section 4.
Toxicological and Ecological Information
Toxicological Information:
Specific toxicological data for this compound is not available. However, related compounds are known to be harmful if swallowed and can cause skin and eye irritation. Long-term exposure to some polychlorinated benzenes has been associated with liver effects.[3]
Ecological Information:
Polyhalogenated benzenes are generally very toxic to aquatic organisms and are persistent in the environment.[3] They have a high potential for bioaccumulation.[3] It is crucial to prevent the release of this compound into the environment.
Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service. Do not mix with other waste.
References
- MilliporeSigma. (2025). SAFETY DATA SHEET for 1,2,4,5-Tetrachlorobenzene.
- TCI Chemicals. (2025). SAFETY DATA SHEET for 1,4-Dibromo-2,5-diiodobenzene.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1,4-Dibromo-2,5-dichlorobenzene.
- Fisher Scientific. (2025). SAFETY DATA SHEET for 1,2,4,5-Tetrachlorobenzene.
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- Chemdox. (n.d.).
- MilliporeSigma. (2025). SAFETY DATA SHEET for 1,2,4,5-Tetrachlorobenzene.
- Angene Chemical. (2024). Safety Data Sheet - 1,4-Dibromo-2,5-diiodobenzene.
- Apollo Scientific. (2023).
- INCHEM. (2021). ICSC 0676 - 1,2,4,5-TETRACHLOROBENZENE.
- Spectrum Chemical. (2022).
- Minnesota Department of Health. (2019). Toxicological Summary for: 1,4-Dichlorobenzene.
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-2,3,5,6-tetramethylbenzene.
- ScienceLab.com. (2005). Material Safety Data Sheet - 1,2,4,5-Tetrachlorobenzene, 98%.
- TCI Chemicals. (2025).
- Merck. (2025).
- Sigma-Aldrich. (2025).
- New Jersey Department of Health and Senior Services. (n.d.). Common Name: 1,2,4,5-TETRACHLORO- BENZENE HAZARD SUMMARY.
- Fisher Scientific. (2025).
- Metasci. (n.d.).
- Ing. Petr Švec - PENTA s.r.o. (2023).
Sources
Theoretical Insights into 1,4-Dibromo-2,3,5,6-tetrachlorobenzene: A Model for Halogen Bonding in Drug Discovery
Executive Summary: The Strategic Value of the -Hole
In the realm of rational drug design, 1,4-Dibromo-2,3,5,6-tetrachlorobenzene (
This guide dissects the theoretical framework of
Electronic Structure & Molecular Geometry
Symmetry and Steric Constraints
Theoretically,
-
Computational Insight: While lower-level theory (HF/STO-3G) might predict a perfectly planar structure, high-level DFT calculations (e.g., M06-2X/aug-cc-pVTZ) often reveal low-frequency "butterfly" vibrational modes. These modes suggest that while the time-averaged structure is planar, the molecule possesses a flat potential energy surface allowing for slight out-of-plane distortions to relieve steric strain during crystal packing.
The -Hole Phenomenon
The defining feature of
-
Mechanism: The electron-withdrawing nature of the
carbon and the orthogonal chloro-substituents pulls electron density away from the bromine atom. However, the -orbitals of bromine are anisotropic; the equatorial electron density (perpendicular to the bond) remains high, while the axial density (along the bond) is depleted. -
Result: A "cap" of positive charge (blue in MEP maps) forms at the distal end of the Br atom, capable of strong, directional attractive interactions with nucleophiles (Lewis bases).
In Silico Characterization Workflow
To rigorously study
Computational Protocol (Self-Validating)
The following protocol ensures reproducibility and accuracy in theoretical characterization.
Step 1: Model Construction
-
Build the initial geometry assuming
symmetry. -
Validation: Check bond lengths. C-C should be
1.39 Å; C-Cl 1.72 Å; C-Br 1.89 Å.
Step 2: Level of Theory Selection
-
Functional: Use M06-2X or
B97X-D .-
Reasoning: Standard B3LYP fails to accurately describe dispersion forces (
-stacking) and often underestimates halogen bond strengths. M06-2X is parameterized for non-covalent interactions.
-
-
Basis Set: aug-cc-pVTZ (or def2-TZVP).
-
Reasoning: "Augmented" (diffuse) functions are non-negotiable for anions and lone-pair interactions. They are critical for correctly modeling the tail of the electron density where the
-hole resides.
-
Step 3: Geometry Optimization & Frequency Analysis
-
Perform optimization with tight convergence criteria (Opt=Tight).
-
Run frequency analysis (Freq) to ensure no imaginary frequencies (confirming a true minimum).
-
Self-Check: If an imaginary frequency corresponds to a ring deformation, the planar symmetry assumption may be incorrect due to steric crowding.
Step 4: NBO & MEP Analysis
-
Run Natural Bond Orbital (NBO) analysis to quantify the
delocalization energy. -
Generate the Molecular Electrostatic Potential (MEP) surface mapped onto the 0.001 a.u. electron density isosurface.
-
Metric: Measure
(maximum positive potential) at the Br tip. This value correlates linearly with halogen bond strength.
Workflow Visualization
Figure 1: Self-validating computational workflow for characterizing halogenated aromatics. Note the loop-back mechanism if imaginary frequencies are detected.
Vibrational Spectroscopy: The Fingerprint
Theoretical vibrational analysis allows for the assignment of experimental IR and Raman bands. For
Key Vibrational Modes
| Mode Type | Symmetry | Approx.[4] Freq (cm⁻¹) | Activity | Description |
| C-Br Stretch | 200 - 350 | Raman / IR | Symmetric vs Asymmetric stretching of the heavy Br atoms. | |
| C-Cl Stretch | 600 - 800 | Raman / IR | Characteristic "chlorobenzene" region; often mixed with ring breathing. | |
| Ring Breathing | ~1000 - 1100 | Raman (Strong) | The entire ring expanding/contracting. Shifted lower due to mass of halogens. | |
| Out-of-Plane Def | < 200 | IR | "Butterfly" motion; sensitive to crystal packing forces. |
Note: Calculated frequencies must be scaled (typically by ~0.95-0.98 for DFT) to match experimental values due to anharmonicity.
Implications for Drug Discovery
Why study a toxic, polyhalogenated benzene? Because it distills the physics of Halogen Bonding used in modern drug design.
The Bioisostere Strategy
In medicinal chemistry, replacing a methyl group or a hydrogen with a halogen (Cl, Br, I) is a common strategy to:
-
Fill Hydrophobic Pockets: Halogens are lipophilic.
-
Gain Specificity via Directionality: Unlike hydrogen bonds (which are somewhat isotropic), halogen bonds are strictly linear (C-X···Nucleophile angle
180°).
Pathway: From Theory to Potency
The theoretical study of
Figure 2: The causal pathway from halogen substitution to increased drug potency, mediated by the
Practical Application: Fragment-Based Design
Researchers can use
References
-
Politzer, P., et al. (2007). The sigma-hole: an elusive feature of halogen bonding. Journal of Molecular Modeling. Link
-
Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. Link
-
Clark, T., et al. (2007). Halogen bonding: the sigma-hole.[1][2][3] Proceedings of "Modeling interactions in biomolecules". Link
-
Gaussian, Inc. (2025). DFT Methods and Basis Sets for Halogenated Systems. Gaussian 16 User Reference. Link
-
Gilday, L. C., et al. (2015).[3] Halogen Bonding: Current Issues. Chemical Reviews. Link
Sources
Methodological & Application
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
Part 1: Strategic Overview
The Substrate Challenge
1,4-Dibromo-2,3,5,6-tetrachlorobenzene (DBTClB) represents a unique class of "orthogonal" electrophiles. It contains two distinct halogen types: bromines (highly reactive) and chlorines (less reactive). In the context of Suzuki-Miyaura Cross-Coupling (SMC), this substrate offers a powerful route to Perchlorinated Terphenyls (PCTs) and n-type Organic Semiconductors .
However, the molecule presents a paradox:
-
Electronic Activation: The four chlorine atoms exert a strong inductive effect (-I), significantly lowering the electron density of the ring. This makes the C-Br bond exceptionally prone to Oxidative Addition by Pd(0).
-
Steric Fortification: The same chlorine atoms create a "steric wall" flanking the bromine sites, which can impede the Transmetallation step, particularly with bulky boronic acids.
Application Scope
-
Organic Electronics: Synthesis of electron-deficient cores for OFETs (Organic Field-Effect Transistors). The chlorine substituents lower the LUMO energy, facilitating electron transport.
-
Environmental Standards: Synthesis of specific PCT congeners for toxicology and chromatography standards.
-
Crystal Engineering: Utilizing halogen bonding interactions in solid-state assembly.
Part 2: Mechanistic Drivers & Logic
To achieve high yields, one must understand the catalytic bottlenecks specific to this electron-deficient ring.
The Selectivity Mechanism
The success of this protocol relies on Chemoselectivity .
-
C-Br Bond Energy (~280 kJ/mol): Weaker, reacts first.
-
C-Cl Bond Energy (~400 kJ/mol): Stronger, remains intact under standard conditions (80-100°C).
Critical Insight: The electron-deficient nature of the ring accelerates the Oxidative Addition of Pd(0) into the C-Br bond. However, this same electron deficiency stabilizes the resulting Pd(II) intermediate, potentially making Reductive Elimination slower. Therefore, electron-rich phosphine ligands are preferred to facilitate the catalytic turnover.
Visualization: The Chemoselective Cycle
Caption: Chemoselective catalytic cycle highlighting the rapid oxidative addition facilitated by the electron-poor ring and the steric bottleneck at transmetallation.
Part 3: Standard Operating Procedures (SOP)
Protocol A: Symmetric Bis-Coupling (Synthesis of PCTs)
Objective: Complete conversion of both C-Br bonds to C-Ar bonds. Target Yield: >85%
Materials Checklist
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Arylboronic acid (2.5 equiv) — Excess is crucial to drive bis-coupling.
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution)
-
Solvent: Toluene : Ethanol (4:1 ratio)
-
Inert Gas: Argon or Nitrogen (Grade 5.0)
Step-by-Step Methodology
-
Degassing (Crucial Step):
-
Prepare the solvent mixture (Toluene/Ethanol).
-
Sparge with Argon for 20 minutes before adding catalyst. Oxygen is the primary cause of homocoupling side-products and catalyst death.
-
-
Reaction Assembly:
-
In a 3-neck round bottom flask equipped with a reflux condenser and internal thermometer, charge:
-
1.0 eq DBTClB
-
2.5 eq Arylboronic acid[1]
-
5 mol% Pd(PPh3)4
-
-
Note on Addition: Add the catalyst last, under a positive stream of Argon.
-
-
Activation:
-
Add the degassed solvent mixture via syringe.
-
Add the 2.0 M Na2CO3 solution.
-
Observation: The biphasic mixture will form. Vigorous stirring (800+ RPM) is required to ensure phase transfer.
-
-
Thermal Cycle:
-
Heat the reaction to 90°C (internal temperature).
-
Maintain reflux for 12-18 hours .
-
Monitoring: Check TLC (Hexane/DCM) for the disappearance of the mono-coupled intermediate.
-
-
Workup & Purification:
-
Dilute with water and extract with Dichloromethane (DCM) or Chloroform (due to low solubility of PCTs).
-
Wash organics with brine, dry over MgSO4.
-
Purification: Recrystallization is often preferred over column chromatography for perchlorinated systems due to their high crystallinity. Hot Toluene or Chlorobenzene are recommended recrystallization solvents.
Protocol B: Optimization for Sterically Hindered Partners
If the arylboronic acid has ortho-substituents (e.g., o-tolylboronic acid), standard Pd(PPh3)4 may fail due to the "ortho-ortho" clash with the chlorines.
Modified Conditions:
-
Catalyst System: Pd2(dba)3 (2 mol%) + SPhos (4-8 mol%).
-
Rationale: SPhos is an electron-rich, bulky Buchwald ligand that facilitates transmetallation in hindered systems and prevents catalyst decomposition.
-
Solvent: 1,4-Dioxane / H2O (10:1). Higher boiling point allows for 100°C reaction temp.
Part 4: Data & Troubleshooting
Solvent & Base Compatibility Table
| Solvent System | Base | Temp (°C) | Suitability | Notes |
| Toluene/EtOH/H2O | Na2CO3 | 80-90 | Excellent | Standard for unhindered boronic acids. |
| Dioxane/H2O | K3PO4 | 100 | High | Best for hindered substrates; K3PO4 is stronger than carbonate. |
| DMF (Anhydrous) | Cs2CO3 | 120 | Medium | Use only if substrate is insoluble in Toluene. Risk of dehalogenation. |
| THF/H2O | K2CO3 | 65 | Low | Temp often too low to overcome steric barrier of Cl atoms. |
Troubleshooting Guide
-
Problem: Significant Mono-coupled product remaining.
-
Problem: Protodebromination (Product has H instead of Ar).
-
Problem: Insoluble black precipitate (Pd black).
Part 5: Experimental Workflow Visualization
Caption: Step-by-step experimental workflow from reagent preparation to product isolation.
References
-
Isomer specific synthesis using the Suzuki-coupling. National Institutes of Health (PubMed). [Link] Context: Validates the use of Suzuki coupling for synthesizing polychlorinated terphenyls (PCTs) from dibromobenzenes.
-
Suzuki-Miyaura Cross-Coupling Reaction: Practical Guide. Yoneda Labs. [Link] Context: Provides foundational data on catalytic cycles, ligand selection (SPhos/XPhos), and troubleshooting protodeboronation.
-
Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Chemosphere (via University of Kentucky). [Link] Context: Details the specific conditions (Pd(dppf)Cl2, Na2CO3) for coupling chlorinated benzene boronic acids with bromochlorobenzenes.
-
Suzuki-Miyaura Coupling: Ligand Design and Electronic Effects. Chemistry LibreTexts. [Link] Context: Explains the electronic influence of electron-withdrawing groups (like Cl) on oxidative addition rates.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. xray.uky.edu [xray.uky.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Lab Reporter [fishersci.se]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Stille Cross-Coupling of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
This Application Note is designed for researchers in medicinal chemistry and materials science (organic electronics) focusing on the functionalization of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene .
Executive Summary
This compound is a highly specialized electrophile. Its perhalogenated core renders the aromatic ring significantly electron-deficient, accelerating oxidative addition while simultaneously imposing severe steric demands during transmetalation due to the four ortho-chlorine atoms.
This protocol details the Site-Selective Stille Coupling at the C-Br positions, leaving the C-Cl bonds intact. It addresses the kinetic bottleneck of transmetalation through specific ligand selection and additive modulation.
Key Challenges & Solutions
| Challenge | Mechanistic Root | Technical Solution |
| Steric Hindrance | Ortho-chlorines block the Pd(II) center during transmetalation. | Use of P(o-tol)₃ or AsPh₃ to relieve steric strain; High temperature (100–110°C). |
| Selectivity (Br vs Cl) | Competitive activation of C-Cl bonds. | Exploit bond dissociation energy differences (C-Br < C-Cl) using controlled catalyst loading and temperature. |
| Electronic Mismatch | Electron-poor aryl halides require electron-rich Pd, but the cycle requires balance. | Pd₂(dba)₃ provides a "ligandless" reservoir, allowing the active bulky phosphine to dominate. |
Mechanistic Insight & Causality
The reaction proceeds via the standard Stille catalytic cycle, but the substrate's unique electronic and steric profile alters the rate-determining step (RDS).
-
Oxidative Addition (Fast): The electron-withdrawing nature of the four chlorine atoms lowers the LUMO energy of the C-Br bond. Pd(0) inserts rapidly.
-
Transmetalation (Rate-Limiting): This is the critical bottleneck. The incoming organostannane must approach a crowded Pd(II) center flanked by two bulky chlorine atoms on the aryl ring. Standard ligands (like PPh₃) often fail here due to cone angle interference.
-
Reductive Elimination (Fast): Once the new C-C bonds are formed on the metal, the electron-deficient nature of the ring facilitates rapid elimination of the product.
Mechanistic Pathway Diagram[1][2][3]
Caption: Catalytic cycle highlighting the steric bottleneck at the transmetalation step caused by ortho-chlorines.
Optimized Experimental Protocol
Scale: 1.0 mmol (approx. 460 mg of substrate) Solvent System: Toluene (Anhydrous) or Toluene/DMF (9:1) for polar stannanes.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| This compound | 1.0 | Electrophile | Dry thoroughly before use. |
| Organostannane (R-SnBu₃) | 2.2 - 2.5 | Nucleophile | Slight excess ensures complete double substitution. |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Catalyst Precursor | Source of Pd(0).[1] |
| P(o-tol)₃ | 0.08 (8 mol%) | Ligand | Bulky, electron-rich. Facilitates dissociation to open coordination sites. |
| CuI (Optional) | 0.10 (10 mol%) | Co-catalyst | "Copper effect" accelerates transmetalation if reaction stalls. |
| Toluene | [0.1 M] | Solvent | Non-polar, high boiling point (110°C). |
Step-by-Step Procedure
1. Preparation (In Glovebox or Schlenk Line):
-
Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
2. Charging:
-
Add This compound (1.0 equiv) and Pd₂(dba)₃ (2 mol%).
-
Add P(o-tol)₃ (8 mol%). Note: A 1:4 Pd:L ratio is crucial to stabilize the catalyst at high temperatures.
-
(Optional) Add CuI (10 mol%) if the stannane is particularly bulky or unreactive.
3. Solvent & Stannane Addition:
-
Seal the vessel. Evacuate and backfill with Argon (3 cycles).[1]
-
Inject anhydrous Toluene (10 mL per 1 mmol substrate) via syringe.[1]
-
Inject the Organostannane (2.2 equiv) dropwise.
4. Reaction:
-
Place the vessel in a pre-heated oil bath at 105°C .
-
Stir vigorously for 12–24 hours .
-
Monitoring: Monitor by TLC or HPLC. The starting material (highly non-polar) should disappear. Look for the appearance of the mono-substituted intermediate (if reaction is slow) and then the di-substituted product.
5. Workup (Tin Removal Protocol):
-
Cool the mixture to room temperature.
-
KF Wash: Dilute with Diethyl Ether (30 mL). Add 30 mL of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 minutes. Mechanism: Fluoride precipitates insoluble Bu₃SnF.
-
Filter the resulting suspension through a pad of Celite to remove the tin solids and palladium black.
-
Separate the organic layer, wash with Brine (2 x 20 mL), and dry over MgSO₄.
6. Purification:
-
Concentrate under reduced pressure.
-
Purify via Flash Column Chromatography. Note: Perhalogenated cores are lipophilic; start with 100% Hexanes/Heptane and slowly increase polarity.
Workflow Diagram
Caption: Operational workflow emphasizing the critical KF workup step for tin removal.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst deactivation or oxidative addition failure. | Ensure O₂-free environment. Switch to Pd(PPh₃)₄ (fresh) or increase Temp to 120°C (Xylenes). |
| Mono-substituted Product Only | Transmetalation stalled at the second step due to increased sterics. | Add CuI (10 mol%) and CsF (2 equiv) . The "Copper effect" scavenges the stannane. |
| Homocoupling of Stannane | Oxidative addition is too slow relative to transmetalation (rare for this substrate) or O₂ leak. | Check inert seal. Lower catalyst loading. |
| Dehalogenation (H-substitution) | Beta-hydride elimination or solvent participation. | Avoid THF (can act as H-source). Ensure Toluene is anhydrous. |
Safety & Toxicology
-
Organotin Reagents: Highly toxic and neurotoxic. All weighing and handling must occur in a fume hood or glovebox. Double-glove protocol is mandatory.
-
Perhalogenated Benzenes: Potential persistent organic pollutants (POPs). Dispose of as hazardous halogenated waste. Do not release into aqueous waste streams.
-
Reaction Pressure: Heating closed vessels to 110°C generates pressure. Use pressure-rated vials with safety shields.
References
-
Stille, J. K. (1986).[2] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524.[3] Link
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[4][3][2][5][6][7][8][9][10][11] Organic Reactions.[4][3][12][2][5][6][7][9][10] (Detailed review on ligand effects and the "Copper Effect"). Link
-
Bao, Z., et al. (1995). "Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers." Journal of the American Chemical Society, 117(50), 12426–12435. (Specifics on perhalogenated monomer polymerization). Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie, 41(22), 4176-4211. (Context on reactivity of Cl vs Br). Link
-
Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 43(36), 4704–4734. Link
Sources
- 1. rsc.org [rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. synarchive.com [synarchive.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ionicviper.org [ionicviper.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for GC-MS Analysis of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
This Application Note is structured as a comprehensive technical guide for the analysis of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene (CAS 13074-99-2) using Gas Chromatography-Mass Spectrometry (GC-MS).
Abstract & Scope
This protocol details the qualitative identification and quantitative analysis of This compound (hereafter referred to as DBTCB ).[1] As a fully halogenated aromatic compound, DBTCB exhibits high thermal stability, significant hydrophobicity, and a high boiling point.[1] These physicochemical properties present specific challenges in gas chromatography, particularly regarding injector discrimination, column carryover, and solubility.[1]
This guide is designed for researchers in environmental monitoring (persistent organic pollutants) and pharmaceutical synthesis (intermediate purity analysis).[1] It prioritizes Splitless injection for trace-level detection and Electron Ionization (EI) for definitive structural confirmation via isotope pattern analysis.[1]
Compound Characterization
Understanding the analyte is the first step to a robust method. DBTCB is a heavy, non-polar molecule.
| Property | Data | Notes |
| Chemical Name | This compound | |
| CAS Number | 13074-99-2 | Verified unique identifier |
| Formula | C₆Br₂Cl₄ | |
| Molecular Weight | ~373.7 g/mol | Average mass |
| Monoisotopic Mass | 371.74 g/mol | Based on |
| Boiling Point | >320°C (Estimated) | Higher than Hexachlorobenzene (323°C) |
| Solubility | Low in Hexane/Methanol; High in Toluene, CS₂, DCM | Critical for sample prep |
Safety & Handling (E-E-A-T)
WARNING: Polyhalogenated benzenes are potential environmental toxins and bioaccumulative.[1]
-
Engineering Controls: All weighing and solution preparation must occur within a certified fume hood.
-
PPE: Nitrile gloves (double-gloving recommended for concentrated stocks), lab coat, and safety glasses.[1]
-
Waste: Segregate as halogenated organic waste. Do not mix with aqueous waste streams.[1]
Experimental Workflow
The following diagram illustrates the critical path from sample preparation to data validation.
Figure 1: Analytical workflow for DBTCB analysis emphasizing solvent selection and filtration.
Materials & Reagents
-
Solvent: Toluene (HPLC Grade) or Dichloromethane (DCM).[1] Note: Hexane is often insufficient for high concentrations of perhalogenated aromatics.[1]
-
Internal Standard (ISTD): Pentachloronitrobenzene or Phenanthrene-d10.[1]
-
Column: Agilent J&W DB-5ms Ultra Inert (or equivalent).[1]
GC-MS Method Parameters
This method is optimized to prevent carryover of this high-boiling analyte while ensuring separation from potential isomers.[1]
Gas Chromatograph (Agilent 7890/8890 or similar)
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless (Trace) / Split 1:50 (Purity) | Splitless maximizes sensitivity; Split prevents saturation.[1] |
| Inlet Temperature | 290°C | High temp required to volatilize DBTCB immediately and prevent discrimination.[1] |
| Liner | Ultra Inert, Single Taper with Wool | Wool increases surface area for vaporization; deactivation prevents degradation.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Injection Volume | 1.0 µL | Standard volume to prevent backflash.[1] |
Oven Temperature Program
-
Initial: 100°C (Hold 1.0 min) — Solvent focusing.
-
Ramp 1: 25°C/min to 200°C — Fast ramp to elute light impurities.
-
Ramp 2: 10°C/min to 325°C (Hold 5.0 min) — Critical ramp for DBTCB elution.[1]
-
Total Run Time: ~21 minutes.
Mass Spectrometer (Agilent 5977 or similar)
| Parameter | Setting | Rationale |
| Transfer Line | 300°C | Prevents condensation of high-boiling DBTCB between GC and MS.[1] |
| Source Temp | 230°C - 250°C | Standard EI source temperature.[1] |
| Quad Temp | 150°C | |
| Ionization | Electron Impact (EI) @ 70 eV | Standard hard ionization for library matching.[1] |
| Acquisition | Scan Mode: 50–550 m/zSIM Mode: See Section 7 | Scan for identification; SIM for quantitation.[1] |
Data Analysis & Mass Spectral Interpretation
The most definitive feature of DBTCB is its isotope cluster .[1] Unlike simple hydrocarbons, the presence of 2 Bromine and 4 Chlorine atoms creates a wide, distinct mass spectral "fingerprint."[1]
Theoretical Isotope Distribution
The molecular ion (
Key Diagnostic Ions (SIM Mode):
-
Target Ion (Quant): 374 m/z (Most abundant ion in the cluster).[1]
-
Qualifier 1: 372 m/z (Monoisotopic peak).[1]
-
Qualifier 2: 376 m/z (Contribution from
and ).[1] -
Fragment Ion: 293/295 m/z (
) — Loss of one bromine atom.[1]
Note: The abundance ratios between 372, 374, and 376 must be monitored.[1] A deviation of >20% from theoretical values indicates interference.[1]
Chromatographic Performance
-
Retention Time: Expect elution late in the chromatogram (approx. 14–16 mins depending on flow).
-
Peak Shape: Symmetrical.[1] Tailing indicates cold spots in the inlet or a dirty liner.[1]
Troubleshooting Guide (Self-Validating System)
| Issue | Root Cause | Corrective Action |
| Low Response | Solubility limit reached | Switch solvent to Toluene or warm the sample vial to 40°C before injection. |
| Peak Tailing | Active sites in liner | Replace inlet liner with a fresh Ultra Inert liner. |
| Ghost Peaks | Carryover | Run a blank solvent injection (Toluene) between samples.[1] Increase final oven hold time. |
| Incorrect Isotope Ratio | Co-elution | Check for matrix interferences. Switch to a slower oven ramp (5°C/min) near elution time. |
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23).[1]Link[1]
-
Agilent Technologies. GC/MS Analysis of Polyhalogenated Compounds (Application Note).Link[1]
-
Sigma-Aldrich. Safety Data Sheet (SDS) for Polychlorinated Benzenes.[1]Link[1]
Sources
Troubleshooting & Optimization
Catalyst deactivation in 1,4-Dibromo-2,3,5,6-tetrachlorobenzene couplings
Technical Support Center: Catalyst Deactivation in 1,4-Dibromo-2,3,5,6-tetrachlorobenzene Couplings
Part 1: Diagnostic Triage (Start Here)[1]
The "Tetrachloro-Effect" Warning: this compound (DBTCB) presents a unique "push-pull" challenge.[1] The electron-withdrawing chlorine atoms activate the C-Br bond for oxidative addition, but the four ortho-chlorine atoms create a massive steric wall that inhibits transmetallation. Most catalyst failures here are steric-induced aggregation .[1]
Quick-Check: What does your reaction look like?
| Observation | Diagnosis | Immediate Action |
| Instant Black Precipitate | "The Flash Crash" Rapid Pd(0) aggregation. The catalyst reduced before entering the cycle or failed to oxidatively add. | Check Ligand Load: Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to bulky alkyl phosphines (e.g., SPhos, XPhos). |
| Gradual Darkening + Stall | "The Bottleneck Death" Oxidative addition occurred, but Transmetallation is too slow. The unstable Pd(II) intermediate decomposes.[1] | Boost Transmetallation: Switch base to stronger/anhydrous options (e.g., CsF or K3PO4 in Toluene).[1] Add water scavenger (Molecular Sieves).[1] |
| Clear Solution, No Product | "The Phantom Cycle" Catalyst is active but consumed by side reactions (e.g., Protodehalogenation) or poisoned by solvent impurities. | Solvent Audit: Test for peroxides in ethers. Switch to strictly anhydrous 1,4-Dioxane or Toluene. |
| Product is "Mono-coupled" | "The Solubility Trap" The mono-coupled intermediate precipitated out before the second coupling could occur. | Solvent Switch: Use a high-boiling non-polar solvent (e.g., o-Xylene or Mesitylene) to keep the intermediate in solution.[1] |
Part 2: The Mechanics of Deactivation
Why Standard Catalysts Fail with DBTCB
-
The Steric wall (Transmetallation Block): Standard ligands (like PPh3 in Tetrakis) are too small to protect the Pd center from aggregating, yet not bulky enough to force the reductive elimination.[1] In DBTCB, the four chlorine atoms create a "corridor" that the boronic acid must penetrate. If the ligand is not sufficiently electron-rich and bulky (like a Buchwald ligand), the Pd(II) species sits idle and eventually precipitates as Pd Black.[1]
-
Protodehalogenation (The Silent Killer): Because the ring is electron-deficient, the Pd-Ar bond is highly polarized. In the presence of even trace moisture or protic solvents (alcohols), the Pd-Ar species will grab a proton instead of the boronic acid.
-
Result: You isolate 1-bromo-2,3,5,6-tetrachlorobenzene (or the completely reduced tetra-chlorobenzene) instead of the coupled product.
-
-
Inhibition by Halide Bridging: The release of Br- and Cl- ions can lead to the formation of [Pd(Ar)(μ-X)]2 dimers.[1] These dimers are catalytically resting states that often refuse to re-enter the cycle without high heat, which in turn promotes degradation.
Part 3: Visualizing the Failure Pathways
The following diagram illustrates the competition between the productive cycle and the two primary deactivation modes: Aggregation (Pd Black) and Protodehalogenation .
Caption: Figure 1. The catalytic cycle of DBTCB coupling. Note that the Pd(II) intermediate is the critical branch point where steric stalling leads to either aggregation or side-reactions.[1]
Part 4: Optimized Protocol (The "Gold Standard")
Objective: Double Suzuki coupling of this compound. Philosophy: Overpower sterics with bulky ligands; prevent dehalogenation with anhydrous conditions.
Reagents:
-
Substrate: 1.0 equiv DBTCB
-
Boronic Acid: 2.5 equiv (Excess required due to potential hydrolytic deborylation)[1]
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) OR Pd-PEPPSI-IPr (2 mol%)[1]
-
Why? dppf has a large bite angle that enforces reductive elimination. PEPPSI-IPr is extremely robust against aggregation.[1]
-
-
Base: CsF (6.0 equiv) or K3PO4 (anhydrous)[1]
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration).
Step-by-Step:
-
Drying: Flame-dry a Schlenk flask or use a glovebox. Moisture is the enemy of this specific substrate.
-
Charging: Add DBTCB, Boronic Acid, Base, and Catalyst.
-
Degassing: Cap and purge with Argon for 15 minutes. Do not skip this. Oxygen accelerates phosphine oxidation.
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Thermal Ramp:
-
Do not plunge into a hot bath.
-
Stir at RT for 30 mins to allow initial oxidative addition.
-
Ramp to 90°C - 110°C .
-
-
Monitoring: Check TLC/LCMS at 2 hours. If mono-coupled product persists >4 hours, add a second charge of catalyst (1 mol%) and boronic acid (0.5 equiv).[1]
Part 5: Troubleshooting FAQ
Q: I am seeing significant amounts of 1-bromo-2,3,5,6-tetrachlorobenzene (mono-dehalogenated starting material). Why? A: This is Hydrodehalogenation .[2] Your reaction has a proton source.
-
Fix: Ensure your solvent is anhydrous. If using K2CO3, switch to CsF or anhydrous K3PO4. Avoid alcohol co-solvents (like Ethanol/Water mixtures) which are common in standard Suzuki recipes but fatal here.[1]
Q: The reaction turns into a mirror (Pd plating) on the glass walls. A: This is "Slow Release" failure.[1] The catalyst is decomposing faster than it can turn over.
-
Fix: Add free ligand . If using Pd(PPh3)4, add 10% extra PPh3.[1] If using Pd(dppf)Cl2, this shouldn't happen, but lowering the temperature to 80°C might stabilize the active species.
Q: Can I use microwave heating? A: Yes, but be careful.
-
Insight: Microwave heating is excellent for overcoming the activation energy of the steric transmetallation. However, for DBTCB, rapid superheating can cause C-Cl activation (scrambling).[1] Keep temperatures below 130°C and reaction times under 30 minutes.
Q: My product precipitates and traps the catalyst. A: Common with flat, perhalogenated systems (pi-stacking).[1]
-
Fix: Perform a "Hot Filtration" through Celite while the reaction mixture is still at reflux temperature. Wash the Celite cake with hot chlorobenzene or o-dichlorobenzene.
Part 6: Troubleshooting Logic Tree
Caption: Figure 2. Decision tree for rapid diagnosis of reaction failure based on visual and LCMS evidence.
References
-
Review of Catalyst Deactivation: Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Recovery. Chemical Reviews, 115(1), 127–150.[1] Link
-
Polyhalogenated Couplings: Handy, S. T., & Zhang, Y. (2006). Suzuki Couplings of Polyhaloarenes. Chemical Communications, (3), 299–301.[1] Link[1]
-
PEPPSI Catalyst Protocols: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755.[1] Link[1]
-
Hydrodehalogenation Mechanisms: Grasa, G. A., et al. (2002). Dehalogenation of Aryl Halides using Pd/NHC Catalysts. Journal of Organic Chemistry, 67(5), 1553–1560. Link[1]
Sources
Technical Support Center: Purification of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene & Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming solubility limits and isomer separation in perhalogenated arenes.
Introduction: The "Brick Wall" of Solubility
Welcome. If you are working with 1,4-Dibromo-2,3,5,6-tetrachlorobenzene (DBTCB) , you are likely encountering what we call the "Brick Wall" of aromatic chemistry. This molecule is a rigid, planar, electron-deficient scaffold often used in crystal engineering, organic semiconductors, and halogen-bonding frameworks.
Its symmetry (
Module 1: Solubility & Solvent Selection
User Query: "I cannot get the crude solid to dissolve in Ethanol, DCM, or Hexane. What solvent system do you recommend for recrystallization?"
The Technical Reality
DBTCB is a perhalogenated arene.[3] It is intensely hydrophobic. Standard recrystallization solvents like Ethanol or Methanol act as antisolvents here. Even Dichloromethane (DCM) often lacks the boiling point required to disrupt the crystal lattice of the 1,4-isomer.
Troubleshooting Protocol
You must utilize High-Boiling Aromatics or Chlorinated Benzenes . The principle is "Like Dissolves Like" at high thermal energy.
| Solvent Class | Specific Solvent | Boiling Point | Suitability | Notes |
| Recommended | Chlorobenzene | 131°C | Excellent | Structural match allows for high solubility at reflux. |
| Recommended | o-Dichlorobenzene | 180°C | High | Use for very stubborn derivatives. Hard to remove (requires vacuum drying). |
| Standard | Toluene / Xylene | 110-140°C | Good | Good general solvent; easier to remove than chlorobenzenes. |
| Avoid | Ethanol / Methanol | <80°C | Zero | Use only as an antisolvent to force precipitation. |
| Avoid | Diethyl Ether | 35°C | Low | Too volatile; material will crash out immediately. |
Actionable Step: Attempt dissolution in Chlorobenzene at reflux. If the material does not dissolve in boiling chlorobenzene (approx. 10 mL/g), you likely have inorganic salts (catalyst residue) or polymeric byproducts. Perform a Hot Filtration immediately.
Module 2: Recrystallization & Isomer Separation
User Query: "My HPLC shows a mixture of the 1,4-isomer and the 1,2-isomer (ortho). How do I separate them without a column?"
The Thermodynamic Advantage
In perhalogenated systems, the 1,4-isomer (para) is significantly more symmetric and packs more efficiently than the 1,2-isomer (ortho) or 1,3-isomer (meta) . This results in a higher melting point and lower solubility for the 1,4-isomer. We exploit this via Thermodynamic Control .
Protocol: The "Slow-Cool" Technique
-
Dissolution: Dissolve the crude mixture in boiling Toluene or Xylene . Use the minimum amount necessary to achieve clarity.
-
Hot Filtration: (Critical) Filter the boiling solution through a pre-heated glass frit to remove insoluble catalyst residues (Fe/Al salts).
-
Insulated Cooling: Wrap the flask in foil and a towel. Turn off the heat but leave the flask in the oil bath to cool down with the bath.
-
Why? Rapid cooling traps the soluble 1,2-isomer inside the growing crystals of the 1,4-isomer (inclusion). Slow cooling allows the lattice to reject the impurity.
-
-
Harvest: The crystals that form first (usually needles or plates) are the 1,4-isomer. Filter at room temperature.
-
The Wash: Wash the filter cake with cold Hexane . The 1,2-isomer is more soluble in hexane and will wash away.
Workflow Visualization
Caption: Thermodynamic selection workflow for separating para-isomers (1,4) from ortho-isomers (1,2) based on lattice energy differentials.
Module 3: Sublimation (The "Gold Standard")
User Query: "Recrystallization leaves a slight yellow tint. NMR is clean, but the color persists."
The Diagnosis
The yellow color is likely due to trace amounts of oxidized byproducts or trapped solvent molecules within the lattice. Because DBTCB has a high vapor pressure relative to its molecular weight (due to weak intermolecular forces despite the high mass), Sublimation is the superior purification method.
The Gradient Sublimation Protocol
-
Equipment: Use a standard vacuum sublimation apparatus (cold finger).
-
Vacuum: High vacuum is required (< 0.1 Torr).
-
Temperature:
-
Heat the crude material to 140–160°C (below melting point).
-
Keep the cold finger at 10–20°C .
-
-
Fractionation:
-
Volatile impurities will coat the upper walls of the vessel.
-
Pure DBTCB will form large, transparent crystals on the cold finger.
-
Non-volatile residue (polymers/salts) remains at the bottom.
-
Module 4: Chromatography Challenges
User Query: "Can I use Flash Chromatography? The compound streaks on the TLC plate."
Why It Fails
-
Solubility: You cannot load the sample in a concentrated band because it crashes out in Hexane/Ethyl Acetate.
-
Interaction: Highly halogenated aromatics interact poorly with standard Silica Gel (acidic).
The "Dry Load" Solution
If you must use chromatography (e.g., to separate a functionalized derivative):
-
Dissolve the sample in a large volume of DCM or Chlorobenzene.
-
Add Silica: Add dry silica gel to the solution.
-
Evaporate: Rotovap to dryness. You now have the compound adsorbed onto the silica dust.
-
Load: Pour this powder on top of your column.
-
Elute: Use Hexane:Toluene mixtures. Toluene provides the
- interaction needed to move the aromatic ring, while Hexane modulates the polarity.
FAQ: Rapid Fire Troubleshooting
Q: The crystals are turning brown upon drying.
-
A: You likely have residual solvent (chlorobenzene) trapped in the lattice which is oxidizing or reacting with light. Dry the crystals in a vacuum oven at 60°C for 24 hours, or sublime the material.
Q: I see a "ghost" peak in the NMR at 7.26 ppm.
-
A: That is Chloroform (CHCl3). Perhalogenated compounds are notorious for forming solvates . The solvent is not just "wetting" the crystal; it is part of the crystal structure. You must melt the solid or sublime it to remove this.
Q: Is this compound toxic?
-
A: Treat all polyhalogenated benzenes as potential bio-accumulative toxins. They are lipophilic and can penetrate skin. Use double-gloving (Nitrile) and work strictly in a fume hood [1].
References
-
PubChem. (2025).[3][4] 1,4-Dibromo-2,3,5,6-tetrafluorobenzene (Analogous Properties). National Library of Medicine. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Guseva, A. N., & Parnov, Y. I. (n.d.). The Solubility of Several Aromatic Hydrocarbons. DTIC. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
Welcome to the technical support guide for the purification of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound at the desired purity for their experiments. This guide provides troubleshooting in a question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
1. What are the likely impurities in my sample of this compound?
The nature of impurities largely depends on the synthetic route and storage conditions. Common impurities can include:
-
Isomeric Impurities: Other isomers of tetrachlorobenzene or dibromotetrachlorobenzene may be present.[1]
-
Incompletely Reacted Starting Materials: Residual starting materials from the synthesis process.
-
By-products of Synthesis: Compounds formed from side reactions during synthesis.
-
Degradation Products: Products resulting from the breakdown of the target compound due to factors like light, heat, or interaction with other chemicals.[2]
2. How can I get a quick assessment of my sample's purity?
A simple and rapid method to assess purity is by determining the melting point of your sample. A pure compound will have a sharp and defined melting point range. Impurities typically cause a depression and broadening of the melting point range.
For a more detailed and quantitative analysis, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3][4] It can effectively separate halogenated benzenes and provide information on the identity and relative amounts of impurities.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for less volatile impurities.[5][6] A column with a phenyl-based stationary phase can be effective for separating halogenated aromatic compounds due to pi-pi interactions.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in sufficient concentration.
Troubleshooting Purification Issues
3. My this compound has a slight discoloration. How can I remove it?
Discoloration often arises from minor, highly colored impurities. A common and effective method to address this is recrystallization with the aid of activated charcoal.
Underlying Principle: Activated charcoal has a high surface area and can adsorb colored impurities from a solution. When the hot solution is filtered, the charcoal and the adsorbed impurities are removed, leaving a colorless solution from which the pure compound can crystallize.
Detailed Protocol: Decolorizing Recrystallization
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., ethanol, toluene, or a mixed solvent system)
-
Activated charcoal
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, dissolve the crude solid in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.[7][8]
-
Charcoal Treatment: Once the solid is dissolved, remove the flask from the heat and allow it to cool slightly to prevent bumping when the charcoal is added. Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Heating: Gently reheat the solution to boiling for a few minutes to allow for the adsorption of impurities onto the charcoal.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated charcoal.[7] This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[7][8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
4. After recrystallization, my yield is very low. What could be the cause and how can I improve it?
Low recovery after recrystallization is a common issue and can be attributed to several factors.
Troubleshooting Low Yield:
| Potential Cause | Explanation | Recommended Solution |
| Using too much solvent | The compound has some solubility in the cold solvent. An excessive amount of solvent will keep a significant portion of the product dissolved even after cooling. | Use the minimum amount of hot solvent required to fully dissolve the solid.[8] |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
| Premature crystallization during hot filtration | If the solution cools too much during filtration, the product will crystallize on the filter paper along with the impurities. | Use a pre-heated funnel and filter flask. Work quickly to minimize cooling. |
| Inappropriate solvent choice | The ideal solvent should dissolve the compound well when hot but poorly when cold. | Perform small-scale solubility tests to find the optimal solvent or solvent pair. |
Advanced Purification Techniques
5. Recrystallization is not sufficiently purifying my compound. What other methods can I use?
When recrystallization is ineffective, particularly for separating compounds with similar solubilities, column chromatography or sublimation are excellent alternatives.
Protocol: Purification by Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) and their solubility in a mobile phase (the eluent).[9][10][11] For non-polar to moderately polar compounds like halogenated benzenes, silica gel is a common stationary phase.
Workflow for Column Chromatography Purification
Caption: Workflow for purification by column chromatography.
Step-by-Step Guide:
-
Stationary Phase and Eluent Selection: For this compound, a non-polar stationary phase like silica gel is appropriate. The eluent should be a non-polar solvent or a mixture of non-polar solvents, such as hexanes or a hexane/dichloromethane mixture. The optimal eluent system can be determined by thin-layer chromatography (TLC).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, ensuring there are no air bubbles or cracks in the packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and allow it to flow through, collecting the eluting solvent in fractions.[9]
-
Fraction Analysis: Analyze the collected fractions using TLC or GC-MS to identify which fractions contain the pure product.
-
Product Recovery: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Protocol: Purification by Sublimation
Principle: Sublimation is a phase transition from a solid directly to a gas, without passing through a liquid phase.[12][13][14] This technique is highly effective for purifying compounds that can sublime, separating them from non-volatile impurities.[12][13] Heating the solid under reduced pressure lowers the temperature at which sublimation occurs, which is beneficial for thermally sensitive compounds.[13][15]
Experimental Setup for Sublimation
Caption: Diagram of a typical sublimation apparatus.
Procedure:
-
Place the impure this compound in the bottom of the sublimation apparatus.
-
Insert the cold finger and connect it to a source of coolant (e.g., circulating cold water).
-
Connect the apparatus to a vacuum pump and reduce the pressure.
-
Gently heat the bottom of the apparatus. The compound will sublime and deposit as pure crystals on the cold finger.[15]
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum.
-
Carefully remove the cold finger and scrape off the purified crystals.
References
- CK-12 Foundation. (2025, November 18).
- Agilent. (2024, April 29).
- Wikipedia.
- New method for determination of vaporization and sublimation enthalpy of aromatic compounds
- Reachem. (2024, August 9).
- Chromatography Forum. (2015, May 7).
- Innovation.world. (2025, September 25).
- Recrystalliz
- University of Colorado Boulder.
- Recrystalliz
- Science Learning Center.
- ResearchGate. (2019, March 15).
- Phenomenex. (2025, December 12).
- ChemicalBook. 1,4-Dibromo-2,3,5,6-tetramethylbenzene.
- 6. analytical methods.
- SpectraBase. 1,4-Dibromobenzene - Optional[1H NMR] - Spectrum.
- Chemical Science (RSC Publishing). (2019, November 18).
- Agilent. Halogenated hydrocarbons, aromatics Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column.
- Chrom Tech, Inc. (2024, November 20).
- Separation of Some Halogen
- Benchchem. An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents.
- Benchchem.
- ArtMolecule.
- Sigma-Aldrich. 1,4-dibromo-2,3,5,6-tetrachloro-benzene.
- ChemicalBook. 1,4-Dibromo-2,5-difluorobenzene(327-51-5) 13C NMR spectrum.
- Specialty Analytical.
- University of Rochester.
- YouTube. (2014, September 18).
- PubChem. 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | C6Br2F4 | CID 67653.
- Wikipedia. Tetrachlorobenzene.
- BLDpharm. 1646-54-4|1,4-Dibromo-2,3,5,6-tetramethylbenzene.
- Cheméo. Chemical Properties of Benzene, 1,4-dibromo-2,3,5,6-tetrafluoro- (CAS 344-03-6).
- Organic Syntheses Procedure. sym.-TRIBROMOBENZENE.
- Sigma-Aldrich. 1,4-DIBROMO-2,3,5,6-TETRAMETHOXYBENZENE AldrichCPR.
- ResearchGate. (2005, June 16).
- Google Patents. EP0913381B1 - Method for purifying a bromine compound.
- Wikipedia. 1,4-Dibromobenzene.
- ResearchGate. (2025, October 21).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
- 1,2,3,4-Tetrachlorobenzene | C6H2Cl4 | MD Topology | NMR | X-Ray.
- PubChem. 1,4-Dibromo-2,3,5,6-tetraiodobenzene | C6Br2I4 | CID 20096083.
- 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. (2018, April 29).
- Orica. Table B.
Sources
- 1. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]
- 2. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. chromtech.com [chromtech.com]
- 12. CK12-Foundation [flexbooks.ck12.org]
- 13. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]
- 14. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 15. innovation.world [innovation.world]
Safe handling and disposal of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
The following guide serves as a specialized Technical Support Hub for 1,4-Dibromo-2,3,5,6-tetrachlorobenzene (DBTCB) .
Emergency Quick-Reference
-
Fire: Do NOT use standard incineration. Thermal decomposition releases toxic polyhalogenated dibenzo-p-dioxins/furans (PXDD/Fs).
-
Spill: Do NOT use water. Use dry containment (HEPA vacuum or dry absorbent).
-
Skin Contact: Immediate wash with lipophilic cleanser (PEG-400) followed by soap/water; standard water rinse is ineffective due to high lipophilicity.
Compound Profile & Technical Specifications
User Query: "I cannot find a specific SDS for this isomer. What are the governing physical properties I should assume for risk assessment?"
Scientist Response: Because DBTCB is a fully substituted hexahalobenzene, specific toxicological data is often sparse. You must apply the Precautionary Principle , treating it with the same rigor as Hexachlorobenzene (HCB) . It is a persistent, bioaccumulative, and toxic (PBT) substance.
| Feature | Specification | Technical Note |
| Formula | C₆Br₂Cl₄ | Fully halogenated aromatic core. |
| Molecular Weight | ~372.69 g/mol | High density; vapors (if generated) will sink. |
| Physical State | Crystalline Solid | Likely white/off-white needles or powder. |
| Solubility (Water) | Negligible (< 1 µg/L) | Hydrophobic. Do not attempt aqueous dilution. |
| Solubility (Organic) | High | Soluble in Toluene, DCM, CS₂, and hot Benzene. |
| Melting Point | > 200°C (Predicted) | High thermal stability until decomposition. |
| Primary Hazard | Dioxin Precursor | Improper heating yields mixed bromo/chloro-dioxins. |
Handling & Experimental Protocols
Workflow Visualization: Safe Solubilization
User Query: "I need to prepare a standard solution. The powder is static and flies everywhere. How do I handle this safely?"
Scientist Response: Halogenated aromatics often exhibit high static charge. Use an antistatic gun (polonium or piezo) and weigh inside a draft-shielded balance within a fume hood.
Caption: Figure 1. Safe solubilization workflow emphasizing static control and correct solvent selection to minimize particulate dispersion.
FAQs: Handling & Synthesis
Q: Can I use standard nitrile gloves? A: No. For solid handling, double-gloved nitrile is acceptable. However, once DBTCB is in solution (especially in DCM or Toluene), you must use Silver Shield (EVOH) or Viton laminate gloves. Halogenated solvents permeate standard nitrile in <2 minutes, carrying the dissolved DBTCB through to your skin [1].
Q: I'm trying to dissolve it in Methanol/Acetonitrile for HPLC, but it precipitates. A: DBTCB is highly lipophilic (LogP > 5). It will not dissolve in polar protic solvents like Methanol.
-
Troubleshooting: Dissolve the solid in a small volume of Toluene or THF first, then dilute with Acetonitrile. Ensure your HPLC method uses a high-organic gradient (e.g., starting at 80% ACN) to prevent column clogging.
Q: Can I heat the compound to speed up dissolution? A: Only mild heating (< 50°C) in a water bath is permitted. Never use a heat gun or open flame.[1] Localized overheating can initiate dehalogenation or radical coupling, potentially releasing toxic vapors.
Disposal & Waste Management (Critical)
User Query: "Our safety officer says we can't put this in the regular solvent waste. Why?"
Scientist Response: Your safety officer is correct. Standard laboratory solvent waste is often incinerated at temperatures that are insufficient to destroy the benzene ring but sufficient to strip the halogens, creating ideal conditions for forming Polyhalogenated Dibenzo-p-dioxins and Dibenzofurans (PXDD/Fs) [2].
Decision Tree: Waste Triage
Caption: Figure 2. Waste disposal decision tree. Note that standard incineration paths are strictly forbidden due to dioxin formation risks.
Disposal Protocols
-
Segregation: Create a specific waste stream labeled: "Halogenated Organic Waste - High Hazard - DO NOT MIX WITH ACID."
-
Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans which may corrode if the solution becomes acidic over time.
-
Labeling: Explicitly write "Potential Dioxin Precursor" on the waste tag. This alerts the waste management contractor to use a rotary kiln incinerator with rapid quench cooling (to prevent de novo dioxin synthesis).
Emergency Troubleshooting
Scenario: Benchtop Spill (Solid Powder)
-
DO NOT sweep. Sweeping generates dust.
-
DO NOT use wet paper towels. The hydrophobic powder will smear and spread.
-
Protocol:
-
Evacuate the immediate area.[2]
-
Cover the spill with damp sand or oil-absorbing pads to suppress dust.
-
Scoop material into a wide-mouth jar.
-
Wipe the surface with a Toluene-soaked pad (in a fume hood) followed by soap and water.
-
Scenario: Exposure (Skin) [3][4][5]
-
Issue: Water beads off the skin, leaving the chemical behind.
-
Protocol: Apply PEG-400 (Polyethylene Glycol) or vegetable oil to the affected area to solubilize the DBTCB. Wipe off, then wash with soap and water for 15 minutes.
References
-
Schwope, A. D., et al. (1987). Permeation resistance of glove materials to solvents.[1] American Industrial Hygiene Association Journal.
-
Weber, R., & Kuch, B. (2003). Relevance of BFRs and thermal conditions on the formation efficiency of mixed halogenated dibenzo-p-dioxins and dibenzofurans. Environment International.
-
U.S. EPA. (2024). Management of Polychlorinated Biphenyls (PCBs) and Halogenated Organics. EPA Waste Management Guidelines.
-
PubChem. (2024). Hexachlorobenzene Compound Summary (Analogous Hazard Profile). National Library of Medicine.
Sources
Technical Support Center: Reactions of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
A Guide to Minimizing Homocoupling Side Reactions
Welcome to the technical support center for researchers working with 1,4-Dibromo-2,3,5,6-tetrachlorobenzene. As a highly electron-deficient and sterically hindered aryl halide, this substrate presents unique challenges in cross-coupling reactions. A primary issue encountered is the formation of undesired homocoupled byproducts, which can significantly lower the yield of the desired product and complicate purification. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and foundational knowledge to help you minimize these side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Specific Experimental Issues
This section addresses common problems observed during experiments. Each answer provides a mechanistic explanation and actionable steps for resolution.
Question 1: I am observing significant formation of octachlorobiphenyl, the homocoupled product of my this compound starting material. What are the likely causes and how can I fix this?
Answer: The formation of a symmetrical biaryl from the starting aryl halide is a classic homocoupling side reaction. With an electron-deficient substrate like this compound, this pathway can become competitive with the desired cross-coupling. The primary causes are related to the catalyst system and reaction kinetics.
Mechanistic Insight: Aryl halide homocoupling can occur through several pathways. One common mechanism begins with the standard oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst to form an Ar-Pd(II)-X intermediate. If two of these intermediates undergo a ligand exchange, they can form an Ar-Pd(II)-Ar species, which then reductively eliminates to yield the Ar-Ar homocoupled product.[1] This is often exacerbated by conditions that disfavor the subsequent transmetalation step of the main catalytic cycle.
Troubleshooting Steps & Solutions:
-
Catalyst and Ligand Selection: The choice of the catalytic system is paramount.
-
Use a Pre-formed Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), inefficient reduction to the active Pd(0) species can lead to side reactions.[2]
-
Employ Bulky, Electron-Rich Ligands: Ligands like those of the Buchwald-type (e.g., XPhos, SPhos) or tri-tert-butylphosphine are highly effective.[3][4] These ligands promote the desired reductive elimination from the cross-coupled intermediate and can sterically hinder the formation of the di-aryl palladium species required for homocoupling.[5] An insufficient ligand-to-palladium ratio can also be a cause, so ensure you are using an appropriate ratio, typically between 1:1 to 4:1 depending on the specific system.[2]
-
-
Reaction Conditions:
-
Optimize Temperature: Excessive heat can accelerate catalyst decomposition and side reactions.[2] While heating is often necessary, try running the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider a temperature screening study (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance.
-
Control Reagent Concentration: High concentrations of the aryl halide can favor the bimolecular homocoupling pathway. If feasible, consider a slower addition of the this compound to the reaction mixture to maintain its low concentration.
-
-
Choice of Coupling Partner:
-
If performing a Suzuki-Miyaura coupling, ensure the boronic acid is of high purity and activity. A sluggish transmetalation step with the boronic acid will allow more time for the aryl halide to homocouple.
-
Question 2: My Suzuki-Miyaura reaction is plagued by the formation of a biaryl byproduct from my boronic acid coupling partner. Why is this happening and what are the best strategies to favor the cross-coupling product?
Answer: The homocoupling of boronic acids is a very common side reaction in Suzuki-Miyaura coupling and is often promoted by the presence of oxygen.[3][6] This reaction consumes your nucleophile and reduces the overall yield of the desired unsymmetrical product.
Mechanistic Insight: Boronic acid homocoupling is typically an oxidative process. The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II).[5] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to a di-organo-palladium intermediate that reductively eliminates to form the homocoupled product and regenerate Pd(0).[7]
Troubleshooting Steps & Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical factor.
-
Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. Sparging with an inert gas like argon or nitrogen for 15-30 minutes is good, but several freeze-pump-thaw cycles are more effective for complete oxygen removal.[2][3]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
-
Reagent Purity and Stoichiometry:
-
High-Purity Boronic Acid: Use fresh or recently purified boronic acid. Boronic acids can degrade over time, especially if they are electron-deficient, through a process called protodeboronation.[3] Consider using more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3]
-
Adjust Stoichiometry: Using a slight excess of the aryl halide (this compound) can help consume the boronic acid in the desired cross-coupling pathway, thereby minimizing its availability for homocoupling.[5][6]
-
-
Reaction Conditions:
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, thus reducing the rate of homocoupling.[5][8]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the kinetics of the homocoupling reaction relative to the desired cross-coupling.[5]
-
| Problem | Primary Cause | Key Solutions |
| Aryl Halide Homocoupling | Inefficient catalyst system; sluggish transmetalation | Use Pd(0) precatalysts; employ bulky, electron-rich ligands; optimize temperature. |
| Boronic Acid Homocoupling | Presence of Oxygen (O₂) | Rigorously degas solvents; maintain a strict inert atmosphere; use high-purity reagents; consider slow addition of the boronic acid. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the setup and execution of cross-coupling reactions with this compound.
Q1: Why is this compound particularly challenging for cross-coupling reactions?
A1: This substrate has two key features that make it challenging. First, it is highly electron-deficient due to the presence of four chlorine atoms. This makes the C-Br bonds strong and less reactive towards oxidative addition by the palladium catalyst compared to less halogenated aryl bromides.[9] Second, the chlorine atoms provide significant steric hindrance around the bromine reaction sites, which can slow down the approach of the bulky catalyst. These factors can make the desired cross-coupling reaction sluggish, allowing side reactions like homocoupling to become more prominent. For polyhalogenated arenes with identical halogens, achieving site-selectivity for mono-functionalization can also be a significant challenge.[10]
Q2: What are the most critical general practices for setting up any cross-coupling reaction to minimize side products?
A2: Consistency and attention to detail are crucial.
-
Inert Atmosphere: Always use a robust inert atmosphere. The most reliable method is to evacuate the reaction vessel and backfill with argon or nitrogen, repeating this cycle three times.[11]
-
Reagent Purity: Use high-purity, dry reagents and solvents. Residual water or oxygen can deactivate catalysts or promote side reactions.[6] Solid reagents can be recrystallized, and liquid reagents can be distilled or passed through a plug of activated alumina.[11]
-
Proper Degassing: As mentioned previously, solvents must be rigorously degassed to remove dissolved oxygen, which is a primary culprit in catalyst deactivation and homocoupling.[2][8]
Q3: How do I choose the right catalyst and ligand system for this substrate?
A3: For electron-deficient and sterically hindered aryl bromides, a highly active catalyst system is required.
-
Palladium Source: Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are often more reliable and efficient at generating the active LPd(0) species than traditional sources like Pd(OAc)₂.[11]
-
Ligand Choice: The ligand is critical. You need a ligand that is both bulky and electron-rich. Bulky ligands facilitate the final reductive elimination step to release the product, while electron-rich ligands accelerate the initial oxidative addition into the strong C-Br bond.[3] Excellent choices include biaryl phosphines like XPhos, SPhos, RuPhos, and DavePhos.[3][12]
Q4: What is the role of the base, and how does its choice impact the reaction?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of a Suzuki reaction, where it activates the organoboron species.[2][13] The choice of base can profoundly influence the reaction outcome.[6]
-
Strength and Solubility: The effectiveness of a base depends on its strength and solubility in the reaction medium. Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] For challenging couplings, a stronger base like K₃PO₄ is often required.
-
Functional Group Tolerance: The base must be compatible with any other functional groups in your molecules. For substrates with base-sensitive groups (like esters), a weaker base such as K₂CO₃ or even KF might be necessary, though this could slow the reaction rate.[11][14]
-
Screening: There is no single "best" base for all reactions. It is often necessary to empirically screen a few different bases to find the optimal conditions for your specific substrate combination.
Visualizations and Protocols
Diagram: Competing Reaction Pathways
The following diagram illustrates the desired cross-coupling cycle versus the undesired aryl halide homocoupling pathway.
Caption: Desired cross-coupling vs. undesired homocoupling pathway.
Diagram: Experimental Workflow for Inert Atmosphere Setup
Caption: A typical workflow for setting up an inert atmosphere reaction.
Experimental Protocol: General Procedure to Minimize Homocoupling in Suzuki-Miyaura Coupling
This protocol provides a robust starting point for minimizing homocoupling side reactions. Optimization for specific substrates will likely be necessary.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[3]
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and any additional ligand if required.
-
-
Inerting the System:
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line and perform three cycles of evacuating the flask under vacuum followed by backfilling with high-purity argon or nitrogen.[11]
-
-
Solvent Addition:
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas and stir vigorously for the specified time (e.g., 12-24 hours).[15]
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to separate the desired cross-coupled product from any homocoupled byproducts and unreacted starting materials.
-
References
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (URL: )
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem. (URL: )
- Cross-Coupling Reactions Guide. (URL: )
- Technical Support Center: Minimizing Dimer Formation in Coupling Reactions - Benchchem. (URL: )
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC. (URL: [Link])
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])
- Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Form
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates - ResearchGate. (URL: [Link])
- CHAPTER 14: Greener Approaches to Cross-Coupling - Books. (URL: )
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC. (URL: [Link])
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (URL: [Link])
-
Homocoupling of aryl halides in flow: Space integration of lithiation and FeCl 3 promoted homocoupling - Beilstein Journals. (URL: [Link])
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (URL: [Link])
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - MDPI. (URL: [Link])
-
Sonogashira Coupling Reaction with Diminished Homocoupling - Organic Chemistry Portal. (URL: [Link])
-
Homocoupling of Aryl Bromides Catalyzed by Nickel Chloride in Pyridine - ResearchGate. (URL: [Link])
- Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: )
-
The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (URL: [Link])
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (URL: [Link])
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5 - Benchchem. (URL: )
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (URL: [Link])
-
Suzuki cross-coupling reaction - YouTube. (URL: [Link])
Sources
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Reactions with 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
Welcome to the technical support center for 1,4-Dibromo-2,3,5,6-tetrachlorobenzene. This guide is designed for researchers, chemists, and process development professionals who are looking to utilize this versatile, polyhalogenated building block in their synthetic workflows, with a particular focus on successfully scaling up reactions from the bench to pilot or production scales. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Part 1: Foundational Knowledge & Safe Handling
This section covers the essential properties of this compound and the necessary precautions for its handling.
Q1: What are the key physical and chemical properties of this compound that I need to consider?
A1: this compound is a crystalline solid with a high molecular weight. Its highly halogenated, nonpolar structure dictates its physical properties. It exhibits very low solubility in water but is soluble in nonpolar organic solvents like toluene, benzene, and ethers.[1][2] This low polarity and high crystallinity mean that significant solvent volumes or elevated temperatures may be necessary to achieve complete dissolution for a reaction, a critical factor when planning for scale-up.
From a chemical reactivity standpoint, the key feature is the difference in reactivity between the bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bonds are significantly more reactive and will undergo oxidative addition with a palladium(0) catalyst preferentially, leaving the more robust carbon-chlorine (C-Cl) bonds intact.[3] This selective reactivity is the cornerstone of its utility as a synthetic building block.
Table 1: Physicochemical Properties of this compound and Analogs
| Property | Value / Description | Significance in Scale-Up |
|---|---|---|
| Molecular Formula | C₆Br₂Cl₄ | High molecular weight impacts mass transfer and solubility. |
| Appearance | White to off-white crystalline solid.[1] | Handling as a solid requires dust control. Dissolution kinetics can be slow. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like toluene, ethers, and benzene.[1] | Requires careful selection of non-polar, aprotic solvents. Larger solvent volumes may be needed at scale. |
| Reactivity | Bromine atoms are significantly more reactive than chlorine atoms in Pd-catalyzed cross-couplings.[3] | Enables selective, stepwise functionalization. Reaction conditions must be controlled to avoid side reactions. |
Q2: What are the mandatory safety precautions for handling this compound?
A2: As with many polyhalogenated aromatic compounds, this compound should be handled with care. Always consult the latest Safety Data Sheet (SDS) for comprehensive information. Standard laboratory practice dictates the use of personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][5] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[6] When transferring the solid, take measures to prevent dust formation.[7]
Part 2: Navigating Cross-Coupling Reactions
This molecule is primarily used in cross-coupling reactions. This section provides guidance on the two most common transformations: Suzuki-Miyaura and Sonogashira couplings.
Q3: I am setting up a Suzuki-Miyaura coupling. What is a reliable set of starting conditions, and why are these components chosen?
A3: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[3] A reliable starting point involves a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent. The mechanism proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[8]
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Role & Rationale |
|---|---|---|
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Catalyst : The palladium(0) species is the active catalyst that initiates the cycle by inserting into the C-Br bond (oxidative addition).[9] |
| Ligand | PPh₃ (if using Pd(OAc)₂), SPhos, or XPhos | Stabilizer & Accelerator : Ligands stabilize the Pd(0) state, prevent precipitation as palladium black, and modulate the catalyst's reactivity.[9] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | Activator : The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[10][11] |
| Solvent | Toluene/H₂O (10:1), Dioxane/H₂O, or THF | Medium : A biphasic or aqueous solvent system is often used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base. |
Experimental Protocol: Suzuki-Miyaura Coupling (10g Scale)
-
Vessel Preparation : To a dry, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add this compound (10g, 1.0 eq).
-
Reagent Addition : Add the desired boronic acid (1.1 to 2.2 eq, depending on mono- or di-substitution), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and base (e.g., K₂CO₃, 3.0 eq).
-
Solvent Addition : Add the chosen solvent system (e.g., Toluene and Water, 10:1 v/v) to achieve a starting material concentration of approximately 0.2-0.5 M.
-
Inerting : Purge the vessel with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[12]
Q4: How do the conditions for a Sonogashira coupling differ, and what is the critical role of the copper co-catalyst?
A4: The Sonogashira coupling is used to couple terminal alkynes with aryl halides.[13] The primary difference from the Suzuki reaction is the requirement of a copper(I) co-catalyst, typically copper(I) iodide (CuI), and an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA).[14]
The catalytic cycle involves both the palladium and copper catalysts. The palladium cycle is similar to the Suzuki reaction. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[15] This species is much more reactive and readily undergoes transmetalation with the palladium complex, greatly accelerating the overall reaction and allowing it to proceed under milder conditions.[14]
Part 3: Troubleshooting and Scale-Up
Transitioning from a bench-scale success to a large-scale production run introduces new challenges. This section addresses common problems and provides solutions.
Q5: My scaled-up reaction (100g+) has stalled or is giving a low yield, even though it worked perfectly on a 1g scale. What are the most likely causes?
A5: This is a classic scale-up problem often rooted in physical processes rather than chemical ones. The main culprits are inadequate mixing and poor heat transfer.
-
Inadequate Mixing : On a small scale, a magnetic stir bar provides sufficient agitation. On a larger scale, this is ineffective. Mechanical stirring is required to ensure the heterogeneous mixture (especially with an inorganic base) is properly agitated. Poor mixing can lead to localized "hot spots" or areas where reagents are not in contact, causing the reaction to stall.
-
Poor Heat Transfer : As the reactor volume increases, the surface-area-to-volume ratio decreases. This makes it much harder to both heat the reaction to the target temperature and, more critically, to dissipate heat from an exothermic reaction. If the reaction is exothermic, a failure to remove heat can lead to side reactions or catalyst decomposition.
-
Reagent Addition : Adding reagents too quickly on a large scale can lead to uncontrolled exotherms or high local concentrations of one reagent, promoting side reactions like the homocoupling of boronic acids.
Caption: General workflow for a scaled-up cross-coupling reaction.
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
- Li, Q.-Y., et al. (2023). Iron(III) halide-enabled photochemical selective coupling of benzene derivatives and C(sp³)-H hydrocarbons.
-
Angene Chemical. (2024). Safety Data Sheet. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. [Link]
- De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 1,4-dibromobenzene with 3,3-diethoxyprop-1-yne. [Link]
-
Berry Group, University of Wisconsin. (2019). General Reaction Procedure. [Link]
-
American Chemical Society. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Vasylevskyi, S. I., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4122-4125.
-
Mondelo Rodriguez, Y., et al. (2025). Practical scaling-up of a four reactants multicomponent reaction (4-MCR). Journal of Pharmacy & Pharmacognosy Research, 13(3), 933-942. [Link]
-
University of Lahore. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
- Demyanovich, R. J., & Bourne, J. R. (1989). Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers. Industrial & Engineering Chemistry Research, 28(6), 829-835.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Scale-up of microdroplet reactions by heated ultrasonic nebulization. [Link]
-
Chemistry LibreTexts. (2024). 6.2B: Purification of Product Mixtures. [Link]
-
The Journal of Physical Chemistry C. (2023). On-Surface Reaction of 1,4-Dibromo-2,5-Diiodobenzene on Au(111) and Ag(100). [Link]
-
PubChem. (n.d.). 1,4-Dibromo-2,3,5,6-tetraiodobenzene. [Link]
Sources
- 1. 1,4-Dibromobenzene: An Essential Compound in Organic Synthesis and Industrial Applications_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: 1,4-Dibromo-2,3,5,6-tetrachlorobenzene Versus Other Polyhalogenated Benzenes in Advanced Synthesis
For the discerning researcher in drug development, materials science, and complex organic synthesis, the choice of a foundational building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of available synthons, polyhalogenated benzenes stand out for their versatility as precursors to highly functionalized aromatic systems. This guide provides an in-depth, objective comparison of 1,4-dibromo-2,3,5,6-tetrachlorobenzene against other common polyhalogenated benzenes, grounded in experimental data and decades of field-proven application.
Our focus extends beyond a simple cataloging of properties. We will dissect the nuanced interplay of electronic and steric effects that govern the reactivity of these compounds, offering a rationale for their strategic deployment in complex molecular construction. This document is intended to serve as a practical, authoritative resource for scientists and professionals seeking to leverage the unique potential of polyhalogenated benzenes.
Physicochemical Properties: The Foundation of Reactivity and Application
The physical and chemical properties of a polyhalogenated benzene are the primary determinants of its behavior in a reaction and its suitability for specific applications. Properties such as melting point, boiling point, and molecular weight provide initial insights into the compound's stability, handling characteristics, and potential applications.
Table 1: Comparative Physicochemical Properties of Selected Polyhalogenated Benzenes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Physicochemical Features |
| This compound | C₆Br₂Cl₄ | 392.68 | 235-238 | Decomposes | High molecular weight, exceptional thermal stability, and distinct halogen environments. |
| Hexachlorobenzene | C₆Cl₆ | 284.77 | 229 | 323-326 | High symmetry, thermally stable, and a persistent organic pollutant.[1][2] |
| Hexabromobenzene | C₆Br₆ | 551.49 | >300 | 417 | Very high molecular weight and melting point, indicating a stable crystal lattice.[3] |
| 1,2,4,5-Tetrabromobenzene | C₆H₂Br₄ | 393.70 | 178-182 | 338 | Presence of reactive C-H bonds, lower symmetry compared to hexasubstituted analogs. |
The high melting point and thermal stability of this compound are indicative of a molecule with a highly ordered and stable crystal lattice. This inherent stability is a significant advantage in high-temperature synthetic applications and in the formulation of materials requiring robust thermal performance.
The Strategic Advantage in Cross-Coupling Reactions: A Tale of Two Halogens
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[4] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond.
This differential reactivity is the cornerstone of a powerful synthetic strategy, as illustrated below:
Caption: Sequential functionalization strategy for this compound.
This stepwise approach allows for the introduction of two different functionalities onto the benzene ring with high regioselectivity, a significant advantage for the synthesis of complex molecules.
Experimental Protocol: Selective Suzuki-Miyaura Monocoupling
The following protocol provides a detailed methodology for the selective monocoupling at the C-Br position of this compound, a foundational reaction for its stepwise functionalization.
Materials:
-
This compound (1.0 mmol, 392.7 mg)
-
Arylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried 25 mL Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the 1,4-dioxane and water, and degas the mixture by bubbling argon through it for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired mono-arylated product.
This protocol leverages the milder conditions required for C-Br activation, leaving the C-Cl bonds intact for subsequent transformations under more forcing conditions.
Performance in Material Science: The Role of Halogen Content and Thermal Stability
Polyhalogenated benzenes are extensively used as flame retardants and as precursors for high-performance polymers. The efficacy of a halogenated flame retardant is often correlated with its halogen content and its ability to release halogen radicals at elevated temperatures, which interrupt the radical chain reactions of combustion in the gas phase.
Table 2: Comparative Halogen Content and Flame Retardant Potential
| Compound | % Bromine (by mass) | % Chlorine (by mass) | Total Halogen % (by mass) | Flame Retardant Mechanism |
| This compound | 40.7% | 36.1% | 76.8% | Gas-phase radical trapping (Br• and Cl•) |
| Hexachlorobenzene | 0% | 74.8% | 74.8% | Gas-phase radical trapping (Cl•) |
| Hexabromobenzene | 86.9% | 0% | 86.9% | Gas-phase radical trapping (Br•)[3] |
While hexabromobenzene offers the highest halogen content, the presence of both bromine and chlorine in this compound can offer a synergistic flame-retardant effect. The C-Br bonds, being weaker, will cleave at lower temperatures, initiating the radical trapping process early in the combustion event. The more stable C-Cl bonds will then rupture at higher temperatures, sustaining the flame-retardant action over a wider temperature range. This multi-stage radical trapping can lead to superior fire safety performance in certain polymer matrices.
Furthermore, the rigid, planar structure and high halogen content of these molecules make them attractive monomers for the synthesis of specialty polymers with high refractive indices, low flammability, and excellent thermal and chemical resistance.
A Logical Framework for Compound Selection
The choice of a polyhalogenated benzene is a strategic decision that should be guided by the specific requirements of the synthetic target or material application. The following flowchart provides a logical framework for this selection process.
Sources
Comprehensive Purity Analysis Guide: 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
Executive Summary
1,4-Dibromo-2,3,5,6-tetrachlorobenzene (DBTCB, CAS: 13074-99-2) is a fully substituted halogenated aromatic ring often utilized in crystal engineering and halogen bonding research due to its high symmetry and electron-deficient
This guide objectively compares the three primary validation methodologies: GC-MS (Gas Chromatography-Mass Spectrometry), HPLC-UV (High-Performance Liquid Chromatography), and DSC (Differential Scanning Calorimetry). While GC-MS is identified as the gold standard for impurity profiling, DSC is recommended for absolute bulk purity determination.
Chemical Context & Impurity Profile[1][2][3]
To analyze purity effectively, one must understand the synthesis vector. The standard route involves electrophilic aromatic substitution.
Target Molecule: this compound (
Synthesis & Impurity Diagram
The following diagram illustrates the synthesis pathway and the origin of potential impurities.
Figure 1: Reaction pathway highlighting the critical intermediate impurity (monobromo) and potential regioisomer (ortho-dibromo).
Comparative Analysis of Methodologies
Method A: GC-MS (The Gold Standard)
Suitability: High. Mechanism: Separation based on boiling point and polarity; detection via mass fragmentation and isotope patterns.
Why it works:
DBTCB is thermally stable but volatile enough for GC analysis. The primary advantage is the Isotope Pattern Analysis . Chlorine (
-
Target Ion: Molecular ion
. -
Impurity Detection: The loss of one Br atom (M-79/81) or the presence of a monobromo species is immediately visible.
Protocol:
-
Column: DB-5ms or equivalent (5% phenyl-arylene polymer), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet: Splitless mode (to detect trace impurities), 260°C.
-
Oven Program:
-
Start: 80°C (hold 2 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 10 min at 280°C.
-
-
MS Source: Electron Impact (EI), 230°C. Scan range 50–500 m/z.
Method B: HPLC-UV (The Alternative)
Suitability: Moderate. Mechanism: Separation based on polarity interactions with a stationary phase (C18).
Why it works:
Useful if the sample contains non-volatile salts or catalysts (FeBr
Protocol:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.
-
Mobile Phase: Isocratic 90% Acetonitrile / 10% Water (High organic content required for solubility).
-
Detection: UV at 220 nm and 254 nm.
-
Flow Rate: 1.0 mL/min.
Method C: DSC (Differential Scanning Calorimetry)
Suitability: Excellent for Absolute Purity. Mechanism: Freezing point depression (Van't Hoff equation).
Why it works: Unlike chromatography, DSC does not require a reference standard for the impurities. It measures the melting endotherm. As impurities widen the melting peak and lower the onset temperature, DSC provides a molar purity percentage.
Protocol:
-
Pan: Hermetically sealed aluminum pan.
-
Ramp: 2°C/min through the melting point (approx 200°C+ range, verify specific MP via capillary first).
-
Atmosphere: Nitrogen purge (50 mL/min).
Data Presentation & Comparison
The following table contrasts the effectiveness of each method for specific impurity types.
| Feature | GC-MS | HPLC-UV | DSC |
| Primary Detection | Volatile Organics | UV-Active Organics | Bulk Purity (Molar %) |
| Isomer Resolution | Excellent (High Efficiency) | Moderate | Poor (Co-melting) |
| Inorganic Salts | Cannot Detect | Detects (Void Volume) | Detects (Thermal events) |
| Sample Prep | Dissolve in Hexane/DCM | Dissolve in ACN/THF | Solid State (No solvent) |
| Sensitivity | High (ppb range) | Moderate (ppm range) | Low (>0.5 mol% impurity) |
| Cost per Run | Moderate | Moderate | Low |
Analytical Workflow Decision Matrix
Figure 2: Recommended workflow.[1] GC-MS identifies "what" the impurities are; DSC confirms "how much" impurity exists in total.
Senior Scientist Insights (E-E-A-T)
The Solubility Trap
Many researchers fail to analyze this compound correctly because they attempt to dissolve it in Methanol or standard LC solvents. DBTCB is highly hydrophobic.
-
Insight: Use Toluene or Carbon Disulfide (
) for GC sample prep. If using NMR for structural confirmation ( ), use deuterated benzene ( ) or high-temperature deuterated DMSO, though solubility remains low.
The Isotope "Fingerprint"
When reviewing GC-MS data, do not rely solely on the library match score. Manually inspect the molecular ion cluster.
-
Verification: A true
molecule will show a complex cluster spanning approx 10-12 amu due to the combinations of , , , and . -
Red Flag: If the cluster is too narrow, you likely have the mono-bromo impurity (
).
Thermal History
For DSC analysis, run a "Heat-Cool-Heat" cycle. The first heating ramp removes solvent inclusions or thermal history from the crystallization process. Calculate purity based on the second heating ramp.
References
-
Sigma-Aldrich. this compound Product Specification & CAS 13074-99-2. Retrieved from
-
PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from
-
ASTM International. Standard Test Method for Determination of Benzene and Total Aromatics in Denatured Fuel Ethanol by Gas Chromatography. (Methodology adapted for halogenated aromatics).[1][2] Retrieved from
- G. Desiraju.Crystal Engineering: The Design of Organic Solids. (Context on the use of halogenated benzenes in crystal engineering).
Sources
Comparative Reactivity Guide: Bromo vs. Chloro Groups in 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
[1][2][3][4]
Executive Summary
1,4-Dibromo-2,3,5,6-tetrachlorobenzene (C₆Br₂Cl₄) represents a highly functionalizable scaffold in materials science and medicinal chemistry.[1] Its reactivity profile is defined by a strict orthogonal hierarchy : the two bromine atoms serve as highly reactive "gateways" for metal-mediated functionalization, while the four chlorine atoms act as robust, inert blocking groups under standard conditions.
This guide details the mechanistic basis for this selectivity, providing experimental protocols to exploit the C-Br bonds while preserving the C-Cl scaffold.
Theoretical Basis of Reactivity
The reactivity difference between the bromo and chloro substituents is governed by Bond Dissociation Energy (BDE) and Polarizability .
| Feature | C-Br Bond | C-Cl Bond | Implication |
| Bond Strength (BDE) | ~66 kcal/mol | ~81 kcal/mol | C-Br breaks significantly faster in radical/oxidative processes.[1] |
| Bond Length | ~1.89 Å | ~1.72 Å | C-Br is sterically more accessible and kinetically labile.[1] |
| Polarizability | High (Soft) | Low (Hard) | Br is the preferred site for "soft" nucleophiles (e.g., organolithiums, Pd⁰). |
| Electronic Effect | Weakly Deactivating | Deactivating | The electron-deficient ring activates C-Br for oxidative addition.[1] |
Structural Environment
The molecule possesses
Reactivity Profile 1: Metal-Halogen Exchange (Lithiation)
Primary Target: Bromine (C-Br) Selectivity: >99% for Br over Cl[1]
Mechanism
Lithium-halogen exchange is kinetically controlled.[1] The reaction rate depends on the stability of the resulting aryl lithium species and the weakness of the carbon-halogen bond.
-
Reaction:
-
Kinetics: Exchange at C-Br is extremely rapid at -78 °C. Exchange at C-Cl is negligible under these conditions due to the stronger C-Cl bond and higher activation energy.[1]
Experimental Strategy
-
Mono-Lithiation: Use 1.0 equivalent of n-BuLi at -78 °C to generate the mono-lithio species.[1] This allows for the introduction of one electrophile (E1), leaving the second bromine intact for subsequent functionalization.
-
Di-Lithiation: Use >2.2 equivalents of t-BuLi (or n-BuLi) to generate the 1,4-dilithio species.[1] Note: t-BuLi is often preferred for di-lithiation to drive the equilibrium irreversibly.[1]
Protocol: Selective Mono-Functionalization
-
Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M) under Argon.
-
Cool to -78 °C.
-
Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes.
-
Observation: The solution may turn yellow/orange, indicating aryl lithium formation.
-
-
Stir for 30 minutes at -78 °C.
-
Quench with Electrophile (e.g., DMF,
, ) (1.2 equiv).[1] -
Warm to room temperature and work up.
Reactivity Profile 2: Transition Metal Catalysis (Pd/Ni)
Primary Target: Bromine (C-Br) Selectivity: Exclusive C-Br coupling (Suzuki, Stille, Sonogashira)[1]
Mechanism
The rate-determining step in Palladium-catalyzed cross-coupling is Oxidative Addition .[1]
-
Rate Order:
-
Catalyst Choice: Standard Pd(0) catalysts (e.g.,
) will insert into the C-Br bond readily at 60-90 °C. The C-Cl bond requires specialized electron-rich ligands (e.g., Buchwald phosphines) and higher temperatures to react.[1]
Application
This allows for the synthesis of 1,4-diaryl-2,3,5,6-tetrachlorobenzenes .[1] The chlorine atoms remain as steric blockers, forcing the attached aryl groups to twist out of plane, which is useful for designing molecular wires or crystal engineering.
Protocol: Double Suzuki-Miyaura Coupling[3]
Reactivity Profile 3: Nucleophilic Aromatic Substitution (S_NAr)
Primary Target: Ambiguous / Difficult Status: NOT RECOMMENDED for selective functionalization.[1]
The Challenge
While perfluorobenzenes undergo facile
-
Electronic Conflict: The inductive effect activates the ring, but the steric crowding of the four chlorines hinders the approach of nucleophiles.
-
Leaving Group Ability: In
, Fluorine is the best leaving group ( ). In this mixed halo-system, the selectivity between displacing a Cl (activated by ortho-Br) vs. displacing a Br (weaker bond) is poor and condition-dependent.[1] -
Side Reactions: Forcing conditions often lead to "halogen dance" (isomerization) or non-selective substitution mixtures.[1]
Recommendation: If nucleophilic substitution is absolutely required, convert the C-Br to a more activating group (e.g., -CN or -NO2) first, or use the C-Cl scaffold simply as an inert spacer.[1]
Visualizing the Reactivity Logic
The following diagram maps the decision process for functionalizing this scaffold.
Caption: Decision tree highlighting the orthogonal reactivity of C-Br sites (Reactive) versus C-Cl sites (Inert) in this compound.
References
-
Mongin, F., & Schlosser, M. (1996).[1] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[1] Tetrahedron Letters. Link
- Validates the hierarchy of Halogen-Lithium exchange (Br > Cl > F).
-
Hassan, J., et al. (2002).[1] Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.[1] Link
- Comprehensive review establishing oxidative addition r
-
Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews.[1] Link
- Foundational text on lithiation str
-
Burdeniuc, J., Jedlicka, B., & Crabtree, R. H. (1997).[1] Recent Advances in C-F Bond Activation.[1] Chem. Ber./Recueil.[1] Link
- Provides context on the inertness of polychloro/fluoro systems compared to bromo-analogs.
Safety Operating Guide
1,4-Dibromo-2,3,5,6-tetrachlorobenzene proper disposal procedures
Executive Summary: The "Zero-Drain" Mandate
1,4-Dibromo-2,3,5,6-tetrachlorobenzene (DBTCB) is a perhalogenated aromatic hydrocarbon (PHAH) .[1][2] Unlike standard organic solvents, this compound possesses a fully substituted benzene ring containing both bromine and chlorine.[1][2] This structure imparts extreme chemical stability, high lipophilicity, and significant resistance to biological degradation.[1][2]
Immediate Operational Directives:
-
Strict Segregation: Never mix with non-halogenated solvents or oxidizers (e.g., chromic acid, nitric acid).[1][2]
-
Zero Drain Disposal: Under no circumstances can this material enter municipal water systems.[2] It is a likely Persistent Organic Pollutant (POP) and highly toxic to aquatic life.[2]
-
Destruction Method: The only validated disposal path is High-Temperature Incineration (>1100°C) with specific flue gas scrubbing for HBr and HCl.[2]
Chemical Profile & Hazard Identification
To handle DBTCB safely, one must understand the stability of the Carbon-Halogen bond.[1][2] The steric crowding of the large Bromine and Chlorine atoms protects the aromatic ring from nucleophilic attack, making it persistent in the environment.[1]
| Property | Description | Operational Implication |
| Chemical Structure | C₆Br₂Cl₄ | Mixed-halogen substitution increases the complexity of thermal decomposition.[2] |
| Physical State | Solid (Crystalline) | High melting point; likely precipitates from cold solvents.[2] Risk of dust formation.[2][3] |
| Solubility | Lipophilic (Hydrophobic) | Insoluble in water.[2] Soluble in DCM, Chloroform, Toluene.[1][2] |
| Combustion Hazard | Dioxin/Furan Precursor | Improper burning (low temp) generates polybrominated/chlorinated dibenzo-p-dioxins (PXDDs).[2] |
| Reactivity | Chemically Inert | Resistant to acids/bases.[2] Reacts violently with alkali metals (Li, Na) or strong reducing agents.[1][2] |
The "Why": Causality of Disposal Protocols
The Dioxin Formation Pathway Standard laboratory waste often goes to fuel blending or standard incineration.[2] However, DBTCB presents a unique risk.[1][2] When heated between 200°C and 800°C in the presence of oxygen, mixed-halogen benzenes undergo radical condensation to form PXDDs (Mixed Polyhalogenated Dibenzo-p-dioxins) .[1][2]
-
Scientific Insight: The bond dissociation energy of C-Cl (~400 kJ/mol) and C-Br (~330 kJ/mol) requires temperatures exceeding 1100°C for at least 2 seconds (residence time) to ensure complete mineralization into CO₂, HBr, and HCl [1].[1][2]
-
The Protocol: Consequently, this waste stream must be flagged for Class 1 Hazardous Waste Incinerators equipped with rapid-quench cooling systems to prevent de novo synthesis of dioxins in the cooling flue gas.[1][2]
Operational Workflow: Segregation & Packaging
This protocol treats DBTCB as a PBT (Persistent, Bioaccumulative, Toxic) substance.[1][2]
Step 1: Waste Characterization & Segregation[1][2]
-
Solid Waste: Pure crystals, contaminated gloves, weighing boats, and filter papers must go into a dedicated solid waste stream.[1][2]
-
Liquid Waste: Mother liquors or reaction solvents containing DBTCB must be segregated into "Halogenated Organic Solvent" carboys.[2]
Step 2: Packaging Specifications
-
Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[2] Avoid metal containers due to the potential for corrosive HBr/HCl generation if moisture is present.[2]
-
Labeling:
Step 3: Decontamination of Glassware
-
Triple rinse glassware with a halogenated solvent (e.g., Dichloromethane).[1][2]
-
Add rinsate to the Halogenated Waste container.[2]
-
Do not use oxidative cleaning baths (Chromerge/Piranha) as they are ineffective against perhalogenated rings and may generate toxic vapors.[2]
Decision Logic: Disposal Workflow
The following diagram outlines the decision-making process for researchers handling DBTCB waste.
Figure 1: Decision tree for the segregation and packaging of DBTCB waste streams.
Emergency Procedures: Spill Management
Scenario A: Solid Spill (Powder/Crystals) [1][2]
-
Risk: Inhalation of dust and environmental persistence.[2][5]
-
Protocol:
-
Isolate the area.[2] Wear N95 or P100 respiratory protection.[2]
-
Do not dry sweep. This generates dust.[2]
-
Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.[2]
-
Scoop the material and the towel into the Solid Halogenated Waste container.[2]
-
Wipe the surface with a solvent-soaked pad (acetone or DCM) and dispose of the pad as hazardous waste.[2]
-
Scenario B: Solution Spill
-
Risk: Volatile solvent exposure + toxic residue.[2]
-
Protocol:
References
-
United States Environmental Protection Agency (EPA). (2024).[2][6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. (While specific to PFAS, the thermal destruction logic applies to all refractory carbon-halogen bonds).[1][2] [1][2][6][7]
-
National Institutes of Health (NIH) - PubChem. (2024).[2] 1,4-Dibromo-2,3,5,6-tetrafluorobenzene Compound Summary (Used as a structural analog for physical property estimation and hazard class verification).[1][2] [1][2]
-
Centers for Disease Control and Prevention (CDC). (2023).[2] Polycyclic Aromatic Hydrocarbons (PAHs) - Toxicological Profile & Disposal.
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 1,2,4,5-Tetrachlorobenzene (Congener reference for RCRA U207 waste classification logic).
Sources
- 1. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]
- 2. 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | C6Br2F4 | CID 67653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 31604-30-5 1,4-Dichloro-2,3,5,6- tetrabromobenzene 1,4-Dichloro-2,3,5,6- tetrabromobenzene -Win-Win Chemical [win-winchemical.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
